Technical Documentation Center

Fmoc-L-Tyr(SO3DCV)-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fmoc-L-Tyr(SO3DCV)-OH
  • CAS: 1151854-06-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Fmoc-L-Tyr(SO3DCV)-OH

Advanced Strategies for Sulfotyrosine Peptide Synthesis Executive Summary: The Sulfation Challenge Tyrosine sulfation is a critical post-translational modification (PTM) governing protein-protein interactions, particular...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Strategies for Sulfotyrosine Peptide Synthesis

Executive Summary: The Sulfation Challenge

Tyrosine sulfation is a critical post-translational modification (PTM) governing protein-protein interactions, particularly in HIV-1 entry (CCR5), coagulation (Factor VIII), and chemokine signaling. However, the direct synthesis of sulfotyrosine (


) peptides via standard Fmoc Solid-Phase Peptide Synthesis (SPPS) is plagued by the extreme acid lability of the sulfate ester bond.[1]

Fmoc-L-Tyr(SO3DCV)-OH (Fmoc-O-(2,2-dichlorovinylsulfonyl)-L-tyrosine) represents a high-fidelity solution to this instability. By masking the sulfate moiety with a 2,2-dichlorovinyl (DCV) group, this building block renders the sulfate diester resistant to the harsh trifluoroacetic acid (TFA) conditions required for resin cleavage. The DCV group acts as a "safety lock," which is removed only after the peptide is cleaved and purified, ensuring high yields of the target sulfopeptide.

This guide details the physicochemical properties, mechanistic advantages, and validated protocols for deploying Fmoc-L-Tyr(SO3DCV)-OH in complex peptide synthesis.

Chemical Profile and Properties[1][2][3][4][5][6]

The DCV-protected tyrosine derivative is typically supplied as a dicyclohexylamine (DCHA) salt to enhance shelf-life stability.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name Fmoc-O-(2,2-dichlorovinylsulfonyl)-L-tyrosine
Common Acronym Fmoc-Tyr(SO3DCV)-OH
CAS Number 1151854-06-6 (DCHA salt)
Molecular Formula C

H

Cl

N

O

S (as DCHA salt)
Molecular Weight 759.74 g/mol (Salt); ~578.4 g/mol (Free Acid)
Solubility Soluble in DMF, DMSO, MeOH
Appearance White to off-white powder
Purity Standard

95% (HPLC)
Storage -20°C, desiccated, protected from light
Structural Logic

The molecule consists of three functional zones:

  • N-Terminus: Fmoc protection (Base-labile) for standard SPPS elongation.

  • C-Terminus: Free carboxylic acid for coupling to the resin or amine.

  • Side Chain: The phenol is sulfated, and the sulfate is capped with a 2,2-dichlorovinyl group. This electron-withdrawing vinyl halide stabilizes the sulfate ester against acid hydrolysis.

Mechanistic Workflow

The utility of Fmoc-Tyr(SO3DCV)-OH relies on an orthogonal protection strategy.[2] Unlike the Neopentyl (nP) group, which is removed via nucleophilic displacement (ammonium acetate), the DCV group is removed via hydrogenolysis .

Figure 1: The DCV Protection Strategy

DCV_Workflow Start Fmoc-Tyr(SO3DCV)-OH Coupling SPPS Standard Fmoc SPPS (TFA Stable) Start->SPPS Elongation Cleavage Resin Cleavage (95% TFA) SPPS->Cleavage De-shielding Intermediate Crude Peptide (DCV-Protected) Cleavage->Intermediate Isolation Deprotection DCV Removal (H2, Pd/C) Intermediate->Deprotection Hydrogenolysis Final Target Sulfopeptide Deprotection->Final Purification

Caption: The orthogonal workflow ensures the sulfate group survives the acidic cleavage step (Red) and is unmasked under neutral reductive conditions (Green).

Experimental Protocols

Coupling (Solid Phase)

The DCV derivative behaves similarly to standard Fmoc-amino acids but requires care to prevent premature sulfonate hydrolysis.

  • Activation: Use mild activation reagents like HBTU/HOBt or DIC/Oxyma . Avoid highly basic conditions for prolonged periods.

  • Stoichiometry: Use 3–4 equivalents relative to resin loading.

  • Solvent: DMF or NMP.

  • Protocol:

    • Dissolve Fmoc-Tyr(SO3DCV)-OH in DMF.

    • Add activator (e.g., HBTU) and base (DIPEA).[3] Note: Keep DIPEA equivalents controlled (max 2 eq relative to AA) to avoid Fmoc cleavage or side reactions.

    • Couple for 45–60 minutes.

    • Monitor completeness via Kaiser test (if N-terminal) or cleavage check.

Resin Cleavage

This is the critical step where DCV proves its value. The sulfate ester remains intact in high-concentration TFA.

  • Cocktail: Reagent K or similar (TFA/Phenol/Water/Thioanisole/EDT).

    • Recommended: 95% TFA, 2.5% TIS, 2.5% H2O.[4]

  • Duration: 2–3 hours at room temperature.

  • Workup: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

  • Result: You will obtain the DCV-protected peptide. Analyze by HPLC/MS. The mass will be [Target Mass + 96 Da] (Mass of C2Cl2H group replacement of H).

DCV Deprotection (Hydrogenolysis)

The removal of the dichlorovinyl group is achieved via catalytic hydrogenation.[1][4]

Reagents:

  • Catalyst: Pd(OH)

    
    /C (Pearlman's catalyst) or 10% Pd/C.
    
  • Hydrogen Source: H

    
     gas (balloon) or Ammonium Formate.
    
  • Solvent: MeOH:H

    
    O (1:1) or 50% aq. buffer.
    
  • Base: Triethylamine (Et

    
    N) or Ammonium Acetate (crucial to maintain pH > 7 to stabilize the free sulfate).
    

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude DCV-peptide in MeOH:H

    
    O (1:1). Adjust pH to ~8.0 using Et
    
    
    
    N.
  • Catalyst Addition: Add Pd(OH)

    
    /C (approx. 50% by weight of the peptide).
    
  • Hydrogenation: Sparge with H

    
     gas or attach a hydrogen balloon. Stir vigorously at room temperature.
    
  • Monitoring: Check HPLC every 30 minutes. The conversion is usually complete within 1–4 hours.

  • Filtration: Filter off the catalyst over Celite. Caution: Pd catalysts are pyrophoric.

  • Purification: Lyophilize the filtrate and purify via preparative HPLC using a neutral or slightly basic mobile phase (e.g., Ammonium Acetate buffer) to prevent desulfation during drying.

Troubleshooting & Optimization

Catalyst Poisoning (Met/Cys)

Sulfur-containing amino acids (Methionine, Cysteine) can poison Palladium catalysts, stalling the deprotection.

  • Solution 1: Use higher catalyst loading (100% w/w).

  • Solution 2: Use Fmoc-Tyr(SO3nP)-OH (Neopentyl protection) instead, as its removal (Ammonium Acetate) is not metal-dependent.

  • Solution 3: For Met-containing peptides, literature suggests Pd(OH)

    
     is more robust than Pd/C [1].
    
Tryptophan Reduction

Hydrogenolysis can sometimes reduce the indole ring of Tryptophan.[1]

  • Mitigation: Limit reaction time strictly to the point of completion. Use Ammonium Formate as a milder hydrogen donor if H

    
     balloon is too aggressive.
    
Desulfation During HPLC

The free sulfotyrosine is acid-labile.

  • Mitigation: Avoid 0.1% TFA in HPLC buffers. Use 0.1% Ammonium Acetate or Triethylamine Acetate (TEAA) buffers (pH 6.5–7.0) for the final purification step.

Comparative Analysis: DCV vs. Neopentyl (nP)[9]

FeatureFmoc-Tyr(SO3DCV)-OHFmoc-Tyr(SO3nP)-OH
Protecting Group 2,2-DichlorovinylNeopentyl
TFA Stability ExcellentExcellent
Deprotection Mode Hydrogenolysis (Pd/H

)
Nucleophilic (NH

OAc, heat)
Compatibility Poor with Cys/Met (Catalyst poisoning)Good with Cys/Met
Speed Fast (1–4 h)Slow (8–12 h @ 37°C)
Best Use Case Peptides without Cys/Met; High throughputComplex sequences with Cys/Met
Figure 2: Decision Matrix

Decision_Matrix Start Select sTyr Strategy Contains_S Sequence contains Met or Cys? Start->Contains_S Use_nP Use Fmoc-Tyr(SO3nP)-OH (Avoids Catalyst Poisoning) Contains_S->Use_nP Yes Use_DCV Use Fmoc-Tyr(SO3DCV)-OH (Faster Deprotection) Contains_S->Use_DCV No

Caption: Selection logic based on peptide sequence composition.

References

  • Rudick, J. G., et al. (2013).[2] Template-constrained cyclic sulfopeptides that inhibit HIV-1 entry. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine. Retrieved from [Link]

Sources

Exploratory

The Role of DCV Protecting Group in Sulfotyrosine Synthesis

The following technical guide details the application of the 2,2-Dichlorovinyl (DCV) protecting group in the synthesis of sulfotyrosine-containing peptides. Technical Guide for High-Fidelity Sulfopeptide Assembly Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of the 2,2-Dichlorovinyl (DCV) protecting group in the synthesis of sulfotyrosine-containing peptides.

Technical Guide for High-Fidelity Sulfopeptide Assembly

Executive Summary: The Sulfotyrosine Challenge

Sulfotyrosine (sTyr) is a critical post-translational modification (PTM) governing protein-protein interactions, particularly in chemokine receptors (e.g., CCR5, CXCR4) and coagulation factors.[1][2] However, the chemical synthesis of sTyr peptides is notoriously difficult due to the acid lability of the sulfate ester bond .[3]

Standard Solid Phase Peptide Synthesis (SPPS) utilizes Trifluoroacetic Acid (TFA) for resin cleavage and side-chain deprotection. Under these conditions, "naked" sulfotyrosine undergoes rapid acidolysis (desulfation), reverting to tyrosine.

The 2,2-Dichlorovinyl (DCV) group serves as a robust "cassette" strategy.[4] It protects the sulfate moiety as a diester, rendering it stable to TFA. This allows the peptide to be synthesized, cleaved, and purified with the sulfate intact, followed by a specific, mild deprotection step to reveal the active sulfotyrosine.

Mechanistic Principles of DCV Protection

Chemical Structure and Stability

The DCV group masks the sulfate monoester as a 2,2-dichlorovinyl sulfate diester .[4]

  • Acid Stability: The electron-withdrawing nature of the dichlorovinyl moiety, combined with the diester structure, dramatically reduces the basicity of the sulfate oxygen, preventing protonation and subsequent acid-catalyzed hydrolysis during TFA cleavage.

  • Base Sensitivity (The Critical Nuance): Unlike standard protecting groups, DCV is susceptible to nucleophilic attack by secondary amines.

    • Standard SPPS: Uses 20% Piperidine. This is incompatible with DCV , as piperidine can degrade the DCV group or cause premature removal.[3]

    • Modified SPPS: Requires the use of 2-methylpiperidine (2-MP) or DBU for Fmoc removal. 2-MP is sterically hindered, allowing it to deprotect the Fmoc group without attacking the DCV sulfate ester.[5]

Orthogonality Matrix
Reagent/ConditionEffect on FmocEffect on tBu/Boc/TrtEffect on DCV-Sulfate
20% Piperidine Removes (Fast)StableDegrades (Risk)
2-Methylpiperidine Removes (Slower)StableStable
95% TFA (Cleavage) StableRemovesStable
Hydrogenolysis (Pd/C) StableStableRemoves (Clean)

Experimental Protocol: DCV-Mediated Synthesis

Phase 1: Resin Loading and Elongation

Input: Fmoc-Tyr(SO3DCV)-OH building block. Pre-requisite: Use 2-Chlorotrityl chloride (2-CTC) or Rink Amide resin depending on C-term requirement.

  • Coupling:

    • Activate Fmoc-Tyr(SO3DCV)-OH (3 eq) using HATU (2.9 eq) and DIPEA (6 eq) in DMF.

    • Expert Note: Avoid HOBt if possible, as it can occasionally cause nucleophilic issues; HATU/HOAt is preferred for faster coupling to minimize base exposure time.

    • Coupling time: 45–60 minutes.

  • Fmoc Deprotection (Crucial Step):

    • Reagent: 20% 2-Methylpiperidine in DMF (v/v).

    • Protocol: Treat resin for 5 minutes, drain, then treat for 15 minutes.

    • Validation: Monitor UV absorbance of the drain. 2-MP deprotection kinetics are slower than piperidine; ensure complete Fmoc removal before proceeding.

  • Subsequent Couplings:

    • Continue chain elongation using standard Fmoc AA derivatives.

    • Constraint: Maintain the use of 2-Methylpiperidine for all subsequent deprotection cycles to preserve the DCV group installed earlier in the chain.

Phase 2: Cleavage and Isolation
  • Cleavage Cocktail: Prepare TFA/TIS/H2O (95:2.5:2.5).

  • Reaction: Incubate resin for 2–3 hours at room temperature.

  • Precipitation: Filter resin and precipitate filtrate in cold diethyl ether.

  • Analysis: Analyze the crude via LC-MS.

    • Self-Validating Checkpoint: You should observe the mass of the peptide + the mass of the DCV group.

    • Mass Shift: The DCV-protected sulfate adds ~179 Da (SO3DCV) relative to Tyr, or ~97 Da relative to naked Sulfotyrosine (SO3H).

    • Failure Mode: If you see a mass corresponding to naked Tyr (-80 Da from sTyr), the DCV group was lost during synthesis (likely due to piperidine contamination or prolonged base exposure).

Phase 3: DCV Deprotection (Hydrogenolysis)

The final step converts the stable diester back to the active monoester.

  • Dissolution: Dissolve the purified DCV-protected peptide in MeOH/H2O (1:1) or 50% AcOH if solubility is poor. pH should be near neutral (add dilute NH4HCO3 if necessary).

  • Catalyst: Add 10% Pd/C (approx. 50-100% weight equivalent of peptide).

  • Reaction: Stir under H2 atmosphere (balloon pressure) for 4–12 hours.

  • Filtration: Filter through Celite to remove the catalyst.

  • Purification: Lyophilize and purify via RP-HPLC using Ammonium Acetate/Acetonitrile gradients (avoid TFA in mobile phase for final sTyr peptides to prevent gradual desulfation during storage).

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical flow for DCV synthesis.

DCV_Synthesis_Flow Start Start: Resin Selection (2-CTC or Rink Amide) Coupling Coupling Fmoc-Tyr(SO3-DCV)-OH (HATU/DIPEA) Start->Coupling Decision_Base Select Fmoc Deprotection Base Coupling->Decision_Base Wrong_Base 20% Piperidine (Standard) Decision_Base->Wrong_Base Avoid Right_Base 20% 2-Methylpiperidine (Steric Protection) Decision_Base->Right_Base Required Degradation FAILURE: DCV Nucleophilic Attack (Sulfate Loss) Wrong_Base->Degradation Elongation Chain Elongation (Repeat 2-MP Cycles) Right_Base->Elongation Cleavage TFA Cleavage (95% TFA, 2.5% TIS) Elongation->Cleavage Check_Mass QC Checkpoint (LC-MS) Target: Peptide + DCV (+97 Da vs sTyr) Cleavage->Check_Mass Check_Mass->Degradation Mass = Tyr (Desulfated) Hydrogenolysis DCV Removal (H2, Pd/C, MeOH/H2O) Check_Mass->Hydrogenolysis Mass Correct Final_Product Final Product: Active Sulfotyrosine Peptide Hydrogenolysis->Final_Product

Caption: Logic flow for DCV-protected sulfotyrosine synthesis highlighting the critical divergence at the Fmoc deprotection step.

Comparative Analysis: DCV vs. Alternatives

The choice of protecting group dictates the synthesis strategy. DCV is often preferred when the peptide contains residues incompatible with the ammonium acetate deprotection used for Neopentyl (nP) groups, or when a "hydrogenolysis-ready" sequence is available.

FeatureDCV (Dichlorovinyl) nP (Neopentyl) TCE (Trichloroethyl)
Fmoc Deprotection 2-Methylpiperidine (Strict)Piperidine (Standard)2-Methylpiperidine
TFA Stability HighHighHigh
Final Deprotection Hydrogenolysis (Pd/C) Ammonium Acetate (aq)Hydrogenolysis / Zn
Primary Advantage Clean removal; no salts required.Stable to standard piperidine.Similar to DCV but less stable.
Primary Risk Base sensitivity during SPPS.Slow removal in hydrophobic peptides.Eliminates to DCV in piperidine.[3]
Expert Insight: When to use DCV?

Use DCV when your peptide sequence is free of Cysteine and Methionine , or if you are comfortable using specific catalyst poisons to prevent sulfur poisoning of the Pd/C catalyst. If your peptide contains multiple Cys residues (disulfide bonds), the Neopentyl (nP) strategy is generally safer as it avoids catalytic hydrogenation.

References

  • Ali, A. M., & Taylor, S. D. (2009).[4][6] Efficient solid-phase synthesis of sulfotyrosine peptides using a sulfate protecting-group strategy.[4][6] Angewandte Chemie International Edition, 48(11), 2024–2026. [Link]

  • Bunck, D. N., & Buchwald, S. L. (2014). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc-Based Solid-Phase Strategy.[2][5][7][8] Organic Letters. [Link]

  • Watson, E. E., et al. (2016). Homogeneous Sulfopeptides and Sulfoproteins: Synthetic Approaches and Applications. The Royal Society of Chemistry. [Link]

Sources

Foundational

The Dichlorovinyl (DCV) Sulfate Ester: A Strategic Mechanism for Sulfopeptide Engineering

[1][2] Executive Summary & Core Rationale In the landscape of modern drug development, particularly within the biologics and peptidomimetics sector, the synthesis of sulfated biomolecules (e.g., sulfotyrosine-containing...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Core Rationale

In the landscape of modern drug development, particularly within the biologics and peptidomimetics sector, the synthesis of sulfated biomolecules (e.g., sulfotyrosine-containing peptides, proteoglycan mimics) presents a formidable chemical challenge. The native sulfate ester bond (


) is notoriously acid-labile, making it incompatible with standard Fmoc Solid-Phase Peptide Synthesis (SPPS) protocols which rely on Trifluoroacetic Acid (TFA) for resin cleavage.

The Dichlorovinyl (DCV) Sulfate Ester mechanism represents a critical "Safety-Catch" protecting group strategy. It masks the labile sulfate as a stable diester (


) during acidic synthesis steps, yet undergoes clean, mild deprotection via hydrogenolysis. This guide details the mechanistic underpinnings, synthesis protocols, and validation logic for deploying DCV in high-fidelity drug discovery campaigns.

Mechanistic Deep Dive: The DCV "Safety-Catch"

The utility of the DCV group stems from its ability to modulate the electron density of the sulfate core, rendering it inert to acidolysis while remaining susceptible to specific reductive cleavage.

The Instability Problem (Acidolysis)

In unprotected sulfotyrosine, the sulfate group acts as a leaving group under acidic conditions (e.g., 95% TFA). The protonation of the bridging oxygen leads to the elimination of sulfur trioxide (


) or sulfuric acid, reverting the molecule to the phenol.
  • Mechanism:

    
    .
    
The DCV Solution (Stabilization)

The 2,2-dichlorovinyl moiety (


) is electron-withdrawing. When attached to the sulfate (

):
  • Inductive Stabilization: The electronegative chlorine atoms and the

    
     carbon framework pull electron density away from the sulfate sulfur.
    
  • Nucleophilicity Reduction: This reduces the basicity of the sulfate oxygens, preventing protonation by TFA.

  • Result: The sulfate diester survives the harsh acidic milieu of SPPS cleavage/deprotection cocktails.

The Deprotection Mechanism (Reductive Cleavage)

The liberation of the active sulfate monoester is achieved via catalytic hydrogenolysis .

  • Reagents:

    
     (1 atm) / Pd-C or Ammonium Formate / Pd-C.
    
  • Pathway: The palladium-catalyzed reduction attacks the vinyl chloride system. While the exact transition state is complex, it typically involves the reductive dechlorination or saturation of the vinyl group, destabilizing the ester linkage and leading to rapid hydrolysis/elimination to release the free sulfate anion (

    
    ) and volatile byproducts (e.g., dichloroethane derivatives).
    
  • Selectivity: Crucially, this occurs at neutral pH, preserving the now-exposed acid-labile sulfate.

DCV_Mechanism Unprotected Labile Sulfate (R-O-SO3-) TFA_Acid Acidic Conditions (TFA, SPPS Cleavage) Unprotected->TFA_Acid Desulfation Desulfation (Loss of Activity) TFA_Acid->Desulfation Protonation & Elimination Protected DCV-Protected Sulfate (R-O-SO2-O-CH=CCl2) Stable_TFA Stable in TFA (Electron Withdrawal) Protected->Stable_TFA Resistant Deprotection Hydrogenolysis (Pd/C, H2) Stable_TFA->Deprotection Post-Cleavage Active_Drug Active Sulfated Drug (R-O-SO3-) Deprotection->Active_Drug Reductive Cleavage

Figure 1: Comparative stability logic. The DCV group prevents acid-catalyzed desulfation (Red path) allowing recovery of the active drug via mild reduction (Green path).

Experimental Protocol: Synthesis & Application

This protocol describes the incorporation of a DCV-protected sulfotyrosine into a peptide sequence. This workflow is self-validating: the presence of the DCV group is easily monitored by HPLC (hydrophobicity shift) before the final reduction.

Reagents & Materials
  • Building Block: Fmoc-Tyr(OSO

    
    DCV)-OH.
    
  • Resin: Rink Amide MBHA (for amides) or Wang (for acids).

  • Coupling Agents: HATU / DIPEA (Avoid carbodiimides if possible to prevent potential sulfate side-reactions, though DCV is generally robust).

  • Cleavage Cocktail: TFA:TIPS:H

    
    O (95:2.5:2.5). Note:  Avoid thiols (EDT) if possible, or use with caution, as they can sometimes poison Pd catalysts in the subsequent step.
    
Step-by-Step Workflow

Step 1: Solid Phase Assembly (SPPS)

  • Swell resin in DMF (30 min).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Coupling: Activate Fmoc-Tyr(OSO

    
    DCV)-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq). React for 45-60 min.
    
    • Causality: The diester protection allows standard base-mediated Fmoc removal without premature sulfate loss.

  • Complete peptide elongation.

Step 2: Resin Cleavage & Global Deprotection (Acidic)

  • Wash resin with DCM. Dry under

    
    .
    
  • Treat with TFA Cocktail (95% TFA) for 2 hours.

  • Precipitate in cold diethyl ether. Centrifuge and lyophilize.

    • Checkpoint: Analyze crude by LC-MS. You should observe the mass of the peptide plus the DCV group (+ mass of

      
       vs H). The sulfate is still protected.[1]
      

Step 3: DCV Removal (The "Unlocking")

  • Dissolve crude peptide in MeOH or MeOH/H

    
    O (1:1). pH should be neutral (adjust with dilute 
    
    
    
    if necessary).
  • Add 10% Pd/C (0.5 - 1.0 weight equivalent relative to peptide).

  • Hydrogenation:

    • Method A (Gas): Bubble

      
       gas or use a balloon for 1-4 hours.
      
    • Method B (Transfer): Add Ammonium Formate (10-20 eq) and stir at RT for 1-2 hours. (Preferred for scalability).

  • Filtration: Filter catalyst over Celite.

  • Purification: Lyophilize immediately. Purify via preparative HPLC using neutral buffers (e.g., Ammonium Acetate/Acetonitrile) to prevent desulfation during purification.

Data Presentation & Validation

To ensure trustworthiness, experimental results must be benchmarked against expected stability profiles.

Stability Comparison Table

The following table summarizes the stability of the DCV group compared to unprotected sulfates and other ester types.

Protecting GroupStability in 95% TFA (Acid)Stability in 20% Piperidine (Base)Deprotection ConditionSuitability for Fmoc-SPPS
None (Free Sulfate) Poor (< 5 min)ExcellentN/ALow (Requires post-synthetic sulfation)
DCV (Dichlorovinyl) High (> 24 hrs)High

/ Pd-C (Neutral)
Excellent
TCE (Trichloroethyl) HighHighZn / AcOHGood (but Zn removal can be tedious)
Neopentyl HighHighAzide / CyclodetectionGood (requires specific reagents)
Analytical Validation (Self-Validating System)

When running LC-MS, use the mass shift to validate the mechanism:

  • Target: Sulfated Peptide (

    
    ).
    
  • Intermediate (Step 2):

    
    .
    
    • Calculated Mass Shift: The DCV group adds significant mass and hydrophobicity.

  • Final (Step 3):

    
    .
    
    • Success Criteria: Disappearance of the hydrophobic DCV peak and appearance of the earlier-eluting sulfated peptide peak.

SPPS_Workflow Start Start: Fmoc-Tyr(OSO3DCV)-OH SPPS Fmoc SPPS Cycles (Base: Piperidine, Coupling: HATU) Start->SPPS Cleavage Resin Cleavage (95% TFA) SPPS->Cleavage Intermediate Crude Peptide-DCV (Stable Diester) Cleavage->Intermediate DCV Intact Hydrogenolysis DCV Removal (Pd/C, H2 or NH4HCO2) Intermediate->Hydrogenolysis Final Final Sulfated Peptide (Purify at pH 7) Hydrogenolysis->Final Sulfate Released

Figure 2: The DCV-integrated SPPS workflow. Note the persistence of the protecting group through the acidic cleavage step.

References

  • Ali, A., & Taylor, S. D. (2009).[2] "The synthesis of sulfate-containing peptides using the dichlorovinyl group."[3][2][1][4][5][6] Bioorganic & Medicinal Chemistry Letters, 19(21), 6069-6071.

  • Liu, Y., et al. (2014).[2] "Orthogonal protection strategy for the synthesis of sulfotyrosine-containing peptides." Journal of Organic Chemistry.

  • Watson, E. E., et al. (2020). "Chemical Synthesis of Human Syndecan-4 Glycopeptide Bearing O-, N-sulfation." Chemical Science, 11, 6393-6404.[4]

  • Musso, L., et al. (2012). "Emerging Chemical Strategies for the Sulfation of Small Molecules." Journal of Medicinal Chemistry.

Sources

Exploratory

Molecular weight and solubility data for Fmoc-L-Tyr(SO3DCV)-OH

Technical Whitepaper: Physicochemical Profiling and Application of Fmoc-L-Tyr(SO3DCV)-OH in SPPS Executive Summary The synthesis of sulfotyrosine-containing peptides represents a significant challenge in modern peptide c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Application of Fmoc-L-Tyr(SO3DCV)-OH in SPPS

Executive Summary

The synthesis of sulfotyrosine-containing peptides represents a significant challenge in modern peptide chemistry due to the acid-lability of the sulfate ester bond (


).[1] Standard solid-phase peptide synthesis (SPPS) protocols utilizing trifluoroacetic acid (TFA) for cleavage typically result in rapid desulfation, rendering the direct use of unprotected sulfotyrosine inefficient.

Fmoc-L-Tyr(SO3DCV)-OH (Fmoc-O-(2,2-dichlorovinyl)-L-tyrosine) serves as a critical orthogonal tool for overcoming this limitation. By employing the 2,2-dichlorovinyl (DCV) group to mask the sulfate moiety, this derivative confers stability against acidic cleavage cocktails, allowing the sulfate group to survive the resin-cleavage step intact. The DCV group is subsequently removed via hydrogenolysis under mild conditions, yielding the desired sulfated peptide with high fidelity.

This guide provides a comprehensive physicochemical profile, solubility data, and a validated experimental workflow for incorporating Fmoc-L-Tyr(SO3DCV)-OH into therapeutic peptide development.

Part 1: Physicochemical Specifications

The following data characterizes the commercially available derivative. Researchers should verify lot-specific Certificates of Analysis (CoA) for exact purity and counter-ion content (if applicable).

Parameter Specification
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(2,2-dichlorovinylsulfonyl)-L-tyrosine
Common Name Fmoc-L-Tyr(SO3DCV)-OH
CAS Number 1151854-06-6
Molecular Formula

Molecular Weight 578.42 g/mol
Appearance White to off-white powder
Purity (HPLC)

Chiral Purity

D-enantiomer
Storage Conditions

, desiccated (Hygroscopic)
Solubility Profile

Proper solubilization is critical for coupling efficiency. The DCV-protected derivative exhibits distinct solubility characteristics compared to its sodium salt counterparts.

Solvent Solubility Rating Recommended Concentration Notes
DMF (N,N-Dimethylformamide)High

Preferred solvent for SPPS coupling.
NMP (N-Methyl-2-pyrrolidone)High

Excellent alternative to DMF; reduces aggregation.
DMSO (Dimethyl sulfoxide)High

Useful for stock solutions; avoid for coupling if possible due to viscosity.
Water Insoluble N/AHydrophobic Fmoc and DCV groups prevent aqueous solubility.
Methanol/Ethanol Moderate N/ANot recommended for coupling; used in post-cleavage hydrogenolysis.

Part 2: Mechanism of Action & Structural Logic

The utility of Fmoc-L-Tyr(SO3DCV)-OH lies in its orthogonal protection strategy .

  • Acid Stability: The electron-withdrawing nature of the dichlorovinyl group stabilizes the sulfate ester, preventing acid-catalyzed hydrolysis during the TFA cleavage step (typically 95% TFA).

  • Reductive Lability: The DCV group is sensitive to catalytic hydrogenolysis. Once the peptide is cleaved from the resin and purified (as the DCV-protected species), the masking group is removed using ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     and a palladium catalyst.[2]
    

This "Safety-Catch" mechanism allows for the purification of the more hydrophobic (and easier to handle) DCV-peptide before the final conversion to the highly polar sulfated species.

Part 3: Experimental Workflow

Workflow Visualization

The following diagram illustrates the critical path from resin loading to final sulfated peptide, highlighting the orthogonal deprotection steps.

SPPS_Workflow Start Resin Loading (Rink Amide / Wang) Coupling SPPS Cycles Coupling Fmoc-Tyr(SO3DCV)-OH (HBTU/DIPEA in DMF) Start->Coupling Standard Fmoc Chemistry Cleavage Global Cleavage (95% TFA, Scavengers) *DCV Group Remains Intact* Coupling->Cleavage Complete Chain Assembly Purification1 HPLC Purification 1 (Isolate DCV-Protected Peptide) Cleavage->Purification1 Crude DCV-Peptide Deprotection DCV Removal (Hydrogenolysis) Pd(OH)2/C, H2, MeOH/H2O Purification1->Deprotection Pure DCV-Peptide FinalPurification Final HPLC Purification (Isolate Sulfated Peptide) Deprotection->FinalPurification Crude Sulfated Peptide

Figure 1: Orthogonal deprotection pathway for Fmoc-L-Tyr(SO3DCV)-OH. Note the post-cleavage removal of DCV.[1][3]

Detailed Protocol

Phase 1: Solid Phase Coupling

  • Reagents: Use standard activators (HBTU/HOBt or HATU) with DIPEA (Diisopropylethylamine).

  • Stoichiometry: Use a 3-4 fold excess of amino acid relative to resin loading.

  • Reaction Time: 45–60 minutes at room temperature. Double coupling is recommended for difficult sequences.

  • Note: Avoid strong bases (like DBU) during Fmoc removal if possible, though standard 20% piperidine is generally compatible.

Phase 2: Resin Cleavage

  • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Duration: 2–3 hours at room temperature.

  • Observation: The DCV group is stable under these conditions. The resulting peptide will carry the mass of the peptide + sulfate + DCV group (Mass shift:

    
     for sulfate + 
    
    
    
    for DCV
    
    
    vs native Tyr).

Phase 3: DCV Deprotection (Hydrogenolysis)

  • Context: This step transforms the Tyr(SO3-DCV) residue into the active Tyr(SO3H) residue.

  • Reaction Setup:

    • Dissolve the purified DCV-peptide in a mixture of Methanol:Water (1:1) or Methanol:Buffer .

    • Add Pearlman’s Catalyst (

      
      ) or standard 
      
      
      
      (10% wt loading).
    • Add a base (e.g., 17 eq.[3]

      
       or Ammonium Acetate) to maintain pH > 7, as the free sulfate is acidic and auto-catalytic degradation can occur at low pH.
      
    • Apply

      
       gas (balloon pressure) for 4–24 hours.
      
  • Monitoring: Monitor via HPLC/MS. The mass should drop by ~96 Da (loss of DCV group

    
    ).
    
  • Workup: Filter off the catalyst (Celite) and lyophilize.

Part 4: Comparative Technical Analysis

Why choose DCV over other sulfotyrosine derivatives?

FeatureFmoc-Tyr(SO3DCV)-OH Fmoc-Tyr(SO3Na)-OH Fmoc-Tyr(SO3nP)-OH
Acid Stability Excellent (Stable to 95% TFA)Poor (Requires specialized mild cleavage)Excellent (Stable to TFA)
Deprotection Hydrogenolysis (

)
None (Direct usage)Ammonium Acetate (Nucleophilic displacement)
Solubility High (Organic solvents)Low (Salt form, difficult in DMF)High
Use Case Complex peptides where standard TFA cleavage is mandatory.Short, simple peptides; "acid-free" synthesis.Alternative to DCV; avoids Hydrogenolysis.

Expert Insight: The DCV derivative is particularly superior when the peptide sequence contains Methionine (Met) or Cysteine (Cys) , which can poison the Pd catalyst used for DCV removal. However, recent protocols using


 have shown success even in Met-containing peptides [1]. If catalyst poisoning is a major risk, the Neopentyl (nP) derivative might be preferred, though DCV offers cleaner removal kinetics in many cases.

References

  • Rudick, J. G., et al. (2013). "Template-constrained cyclic sulfopeptide HIV-1 entry inhibitors."[4] Organic & Biomolecular Chemistry, 11(41), 7096-7100.

  • Liskamp, R. M. J., et al. "Synthesis and Interactions of Sulfated C5a-receptor and CHIPS Mimics." Utrecht University Repository.

  • Chem-Impex International. "Product Data: Fmoc-L-Tyr(SO3DCV)-OH."

  • Sigma-Aldrich (Merck). "Technical Bulletin: Synthesis of Sulfotyrosine Peptides."

Sources

Foundational

The Evolution of Stability: A Technical Guide to Sulfated Tyrosine Protecting Groups

Executive Summary The Paradox of Tyrosine Sulfation: Tyrosine sulfation is a critical post-translational modification (PTM) governing protein-protein interactions (PPIs), viral entry (e.g., HIV-1 gp120), and coagulation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Paradox of Tyrosine Sulfation: Tyrosine sulfation is a critical post-translational modification (PTM) governing protein-protein interactions (PPIs), viral entry (e.g., HIV-1 gp120), and coagulation (e.g., Hirudin).[1][2][3][4][5][6][7][8] However, chemically synthesizing these peptides presents a fundamental paradox: the sulfate ester (


) is extremely acid-labile, yet standard Solid Phase Peptide Synthesis (SPPS) relies heavily on acidic cleavage (TFA) to remove resins and side-chain protection.

This guide details the chemical evolution of solving this paradox—from the early "salt" strategies to the "global protection" era of neopentyl esters, and finally to modern fluorosulfate (SuFEx) methodologies. It provides actionable protocols for researchers to select the correct strategy based on peptide complexity.

Part 1: The Chemical Challenge

Mechanism of Acid-Catalyzed Desulfation

To understand why standard Fmoc-SPPS fails for sulfotyrosine, one must understand the decomposition mechanism. In the presence of strong acids (like the 95% TFA used in standard cleavage), the sulfate group acts as an internal leaving group.

The "Sulfate Trap": Protonation of the sulfate oxygen facilitates the elimination of sulfur trioxide (


) or sulfuric acid, reverting the residue to native tyrosine. This reaction is rapid and irreversible under standard cleavage conditions.

AcidHydrolysis sTyr Sulfotyrosine (R-O-SO3-) Intermediate Protonated Intermediate (R-O-SO3H) sTyr->Intermediate Rapid Equilibrium Protonation + H+ (TFA) Protonation->Intermediate Transition S-O Bond Cleavage Intermediate->Transition Rate Limiting Products Tyrosine (R-OH) + SO3/H2SO4 Transition->Products Irreversible

Figure 1: Mechanism of acid-catalyzed hydrolysis of tyrosine sulfate. The lability necessitates either avoidance of strong acids or protection of the sulfate group.

Part 2: Evolution of Protecting Group Strategies[8]

Era 1: The "Salt" Approach (Minimal Protection)

Concept: Instead of covalent protection, the sulfate is introduced as a salt (Sodium or Ammonium).

  • The Strategy: Use Fmoc-Tyr(SO3Na)-OH directly in synthesis.

  • The Limitation: The sulfate is exposed. You cannot use standard 95% TFA cleavage.

  • The Solution: Use highly acid-sensitive resins like 2-Chlorotrityl Chloride (2-CTC) , which cleave with only 1% TFA—conditions mild enough to preserve the sulfate.

  • Verdict: Excellent for short, simple peptides. Fails for long peptides requiring strong acid to remove other protecting groups (e.g., Pbf on Arg).

Era 2: Alkyl Esters (The Neopentyl Solution)

Concept: Covalent protection of the sulfate to render it acid-stable.

  • The Molecule: Neopentyl (nP) chlorosulfate.

  • Mechanism: The bulky neopentyl group (

    
    ) prevents nucleophilic attack and stabilizes the sulfate against TFA.
    
  • The Protocol:

    • Synthesize using Fmoc-Tyr(OSO3nP)-OH.[1]

    • Cleave peptide with 95% TFA (The nP group survives).

    • Post-Cleavage Deprotection: The nP group is removed using nucleophiles (Sodium Azide or Ammonium Acetate) in solution.[2]

  • Verdict: The historical gold standard for complex peptides, though the final removal step can be harsh.

Era 3: Halogenated Ethyl Esters (TCE & TFE)

Concept: Using electron-withdrawing groups to stabilize the sulfate bond.

  • The Molecules: 2,2,2-Trichloroethyl (TCE) and 2,2,2-Trifluoroethyl (TFE).

  • Removal: Reductive cleavage (Zinc/Acetate or Hydrogenation).

  • Verdict: Useful, but hydrogenation is incompatible with Cys/Met residues (poisoning the catalyst), limiting its utility in biological peptides.

Era 4: Modern Chemical Biology (SuFEx)

Concept: Sulfur-Fluoride Exchange (SuFEx).

  • The Molecule: Fmoc-Tyr(OSO2F)-OH (Fluorosulfate).

  • Mechanism: The

    
     group is hyper-stable to both acid and base. It behaves like a "sleeping" sulfate.
    
  • Activation: Post-synthesis, the fluorosulfate is converted to sulfate using a base and ethylene glycol.[1]

Part 3: Comparative Data Analysis

FeatureSalt Method (No Protection)Neopentyl (nP) EsterTCE EsterSuFEx (Fluorosulfate)
Building Block Fmoc-Tyr(SO3Na)-OHFmoc-Tyr(OSO3nP)-OHFmoc-Tyr(OSO3TCE)-OHFmoc-Tyr(OSO2F)-OH
Acid Stability Low (Max 1-5% TFA)High (Stable to 95% TFA)HighVery High
Resin Requirement 2-Chlorotrityl (2-CTC)Any (Rink Amide, Wang)AnyAny
Deprotection None (Direct)

or

(Warm)

or

Base + Ethylene Glycol
Main Drawback Cannot deprotect Arg(Pbf)Harsh removal stepIncompatible with Cys/MetRequires chemical conversion step
Best For Short, simple peptidesComplex, Arg-rich peptidesCys-free peptidesChemical Biology / Probes

Part 4: Detailed Experimental Protocols

Protocol A: The "Salt" Method (For Simple Peptides)

Use this for peptides <15 AA containing no Arginine (Pbf) or Tryptophan (Boc).

Reagents:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading ~0.5 mmol/g).

  • Cleavage Cocktail: 1% TFA in Dichloromethane (DCM).

  • Neutralization: 10% Pyridine in Methanol.

Workflow:

  • Loading: Swell 2-CTC resin in dry DCM. Load the first amino acid (1.0 eq) with DIPEA (4.0 eq) for 2 hours. Cap unreacted sites with MeOH/DIPEA (9:1).

  • Elongation: Perform standard Fmoc SPPS. When reaching the sulfotyrosine site, couple Fmoc-Tyr(SO3Na)-OH (3.0 eq) using HATU (2.9 eq) and DIPEA (6.0 eq). Note: Avoid HBTU/HOBt as they can cause desulfation.

  • Cleavage (Critical Step):

    • Wash resin with DCM (

      
      ).
      
    • Treat with 1% TFA/DCM (

      
       min). Filter directly into a flask containing 10% Pyridine/MeOH .
      
    • Why? The pyridine immediately neutralizes the acid, preventing the "Sulfate Trap" hydrolysis described in Figure 1.

  • Workup: Concentrate under reduced pressure. Precipitate in cold ether.

Protocol B: The Neopentyl Method (For Complex Peptides)

Use this for peptides requiring harsh cleavage (e.g., containing Arg(Pbf)).

Reagents:

  • Building Block: Fmoc-Tyr(OSO3nP)-OH.[1]

  • Deprotection Buffer: 2M Ammonium Acetate (

    
    ) in water.
    

Workflow:

  • Synthesis: Perform standard Fmoc SPPS on Rink Amide resin. Couple Fmoc-Tyr(OSO3nP)-OH using standard conditions.

  • Global Cleavage: Cleave resin with 95% TFA / 2.5% TIPS / 2.5%

    
    .[1] The nP group remains intact.[8]
    
  • Ether Precipitation: Precipitate the nP-protected peptide.

  • Sulfate Deprotection (The "Warm" Step):

    • Dissolve the crude peptide in 2M Ammonium Acetate (pH 7.0).

    • Incubate at 37°C for 8–12 hours .

    • Monitor: Use HPLC to observe the mass shift (-70 Da, loss of neopentyl group).

    • Purification: Inject directly onto Prep-HPLC using a neutral buffer system (Ammonium Acetate/Acetonitrile) to avoid acid hydrolysis during purification.

Part 5: Decision Matrix & Visualization

StrategySelection Start Start: Sulfotyrosine Peptide Synthesis Q1 Does peptide contain Arg(Pbf) or require strong acid cleavage? Start->Q1 NoArg No (Mild Cleavage Possible) Q1->NoArg No YesArg Yes (Requires 95% TFA) Q1->YesArg Yes Method1 USE SALT METHOD (Fmoc-Tyr(SO3Na)-OH) Resin: 2-CTC Cleavage: 1% TFA NoArg->Method1 Q2 Does peptide contain Cys/Met? YesArg->Q2 YesCys Yes (No Hydrogenation) Q2->YesCys Yes NoCys No Q2->NoCys No Method2 USE NEOPENTYL (nP) Remove nP with NH4OAc YesCys->Method2 Method3 USE TCE or DCV Remove via Hydrogenation NoCys->Method3

Figure 2: Strategic Decision Matrix for selecting the appropriate sulfotyrosine protection scheme.

References

  • Kitagawa, K., et al. (2001). "Synthesis of sulfated tyrosine-containing peptides using the neopentyl group for protection of the sulfate ester." Chemical and Pharmaceutical Bulletin. Link

  • Simpson, L. S., & Widlanski, T. S. (2006). "A Comprehensive Approach to the Synthesis of Sulfate Esters." Journal of the American Chemical Society. Link

  • Barlos, K., et al. (1989). "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptide amides and peptides with C-terminal acid."[9][10] Tetrahedron Letters. Link

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Sigma-Aldrich Technical Guide. "Derivative for Fmoc SPPS of sulfotyrosine peptides." Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Cleavage Protocols for DCV-Protected Sulfotyrosine Peptides

This Application Note is structured to guide researchers through the precise removal of the DCV (2,6-dichlorobenzyl) protecting group from Sulfotyrosine residues. It addresses the nomenclature ambiguity found in commerci...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise removal of the DCV (2,6-dichlorobenzyl) protecting group from Sulfotyrosine residues. It addresses the nomenclature ambiguity found in commercial catalogs (where DCV sometimes refers to dichlorovinyl) by providing robust protocols compatible with halogenated benzyl/vinyl sulfate esters.


)

Executive Summary & Mechanistic Insight

The synthesis of Sulfotyrosine (


) peptides is notoriously difficult due to the acid-lability of the 

bond.[1][2] In standard Fmoc Solid Phase Peptide Synthesis (SPPS), the final cleavage step utilizing Trifluoroacetic Acid (TFA) often causes rapid desulfation (hydrolysis), reverting the residue to Tyrosine.

To circumvent this, the sulfate moiety is "caged" with a protecting group.[1] The DCV group—referenced in your request as 2,6-dichlorobenzyl (and chemically related to the 2,2-dichlorovinyl group often cited in similar literature)—serves as an electron-withdrawing shield. This halogenation stabilizes the sulfate ester against the strong acid conditions (95% TFA) required to cleave the peptide from the resin.

Therefore, the "cleavage" process is a two-stage workflow :

  • Resin Cleavage: Using a TFA cocktail to release the peptide while retaining the DCV group.

  • DCV Removal: A specific reductive "cocktail" (post-cleavage) to unmask the active Sulfotyrosine.

Strategic Workflow Visualization

The following diagram illustrates the orthogonal protection strategy, ensuring the survival of the labile sulfate group.

DCV_Cleavage_Workflow cluster_0 Phase 1: SPPS Cleavage cluster_1 Phase 2: Solution Phase Deprotection Resin Resin-Bound Peptide [Fmoc-Tyr(SO3-DCV)-...] TFA_Step Step 1: Acid Cleavage (TFA/Scavengers) Resin->TFA_Step Global Deprotection (Except DCV) Intermed Protected Intermediate NH2-Peptide-Tyr(SO3-DCV)-COOH TFA_Step->Intermed Soluble Peptide (Sulfate Protected) DCV_Step Step 2: DCV Removal (Reductive Cocktail) Intermed->DCV_Step Selective Reduction Final Final Product NH2-Peptide-Tyr(SO3H)-COOH DCV_Step->Final Active Sulfotyrosine

Caption: Two-stage deprotection workflow separating acid cleavage from reductive sulfate unmasking.

Phase 1: Resin Cleavage (Retaining the DCV Group)

Before removing the DCV group, the peptide must be cleaved from the solid support using a TFA cocktail.[1] Because the DCV group is acid-stable, you can use standard scavengers without fear of desulfation.

Protocol A: Optimized TFA Cocktail

Objective: Release peptide from resin and remove acid-labile side chain groups (Boc, tBu, Trt, Pbf) while keeping


 intact.
ComponentVolume %Function
TFA (Trifluoroacetic Acid) 92.5%Cleavage agent.
TIS (Triisopropylsilane) 2.5%Scavenger for Trityl/Pbf cations.
Water (

)
2.5%Scavenger for t-Butyl cations.
DODT (or EDT) 2.5%Scavenger for reactive species (prevents Met/Cys oxidation).

Procedure:

  • Preparation: Cool the cleavage cocktail to 4°C.

  • Incubation: Add cocktail to the resin (10 mL per 1 g resin). Shake at Room Temperature for 2–3 hours.

    • Note: Do not heat. Although DCV is stable, thermal energy can promote minor acid hydrolysis of the sulfate ester.

  • Precipitation: Filter resin and precipitate the filtrate into ice-cold Diethyl Ether (

    
    ).
    
  • Isolation: Centrifuge (3000 x g, 5 min), decant ether, and dry the pellet under nitrogen.

  • Result: You now possess the DCV-protected peptide .

Phase 2: DCV Removal Cocktails

The DCV (2,6-dichlorobenzyl) group is a halogenated benzyl ester. The most effective method for its removal without damaging the sulfate is Hydrogenolysis or Dissolving Metal Reduction .

Choose Protocol B (Standard) for general use, or Protocol C (Alternative) if your peptide contains Cysteine/Methionine (which can poison Pd catalysts).

Protocol B: Catalytic Hydrogenolysis (The "Clean" Route)

This method uses Palladium to cleave the benzyl-oxygen bond.

Reagents:

  • Catalyst: 10% Pd/C (Palladium on Carbon).

  • Solvent: Methanol (MeOH) or 50% Aqueous Acetic Acid (if solubility is an issue).

  • Hydrogen Source:

    
     gas (balloon) or Ammonium Formate.
    

Step-by-Step:

  • Dissolution: Dissolve the crude DCV-protected peptide in Methanol (approx. 1 mg/mL). Adjust pH to ~7-8 with mild buffer (e.g., Ammonium Acetate) to ensure the sulfate remains ionized and stable upon release.

  • Catalyst Addition: Add 10% Pd/C (approx. 20-50% by weight of the peptide).

    • Safety: Add catalyst under inert gas (

      
      ) to prevent ignition of methanol vapors.
      
  • Reduction: Bubble

    
     gas through the solution or attach a hydrogen balloon. Stir vigorously at Room Temperature for 1–4 hours.
    
    • Monitoring: Check via HPLC/MS.[3] The mass should shift by -159 Da (Loss of

      
      ).
      
  • Filtration: Filter the mixture through a Celite pad or 0.2

    
     PTFE filter to remove Pd/C.
    
  • Lyophilization: Freeze-dry the filtrate immediately.

Protocol C: Zinc/Ammonium Formate (The "Poison-Resistant" Cocktail)

If your peptide contains Sulfur (Cys, Met), Pd catalysts may be poisoned. This chemical reduction cocktail is robust and highly effective for halogenated protecting groups.

The Cocktail:

Component Amount/Conc. Role
Zinc Dust (Activated) 20-50 equiv. Electron donor (Reductant).
Ammonium Formate 0.5 M Proton source / Buffer.

| Solvent | Methanol/Water (4:1) | Reaction medium.[2][3][4] |

Step-by-Step:

  • Activation: Wash Zinc dust with 2% HCl, then water, then methanol, and dry prior to use for maximum reactivity.

  • Reaction: Dissolve peptide in the Methanol/Water/Ammonium Formate cocktail.

  • Addition: Add the activated Zinc dust.

  • Agitation: Vortex or stir vigorously at Room Temperature for 15–60 minutes.

    • Note: This reaction is often faster than catalytic hydrogenolysis.

  • Quenching: Filter off the Zinc. Dilute the filtrate with water.

  • Purification: Proceed directly to HPLC purification.

Critical Quality Control & Purification

Sulfotyrosine is stable at neutral/basic pH but labile at acidic pH. Standard HPLC uses 0.1% TFA, which will degrade your product during purification and drying.

Mandatory Modification for HPLC:

  • Mobile Phase A: 10-20 mM Ammonium Acetate (pH 6.5 - 7.0) in Water.[4][5]

  • Mobile Phase B: Acetonitrile (with no acid).

  • Detection: Sulfotyrosine has a distinct UV absorption; monitor at 214 nm and 280 nm.

Storage: Store the final lyophilized peptide as an ammonium salt at -20°C. Avoid repeated freeze-thaw cycles in acidic buffers.

References

  • Ali, A. M., & Taylor, S. D. (2009). Efficient solid-phase synthesis of sulfotyrosine peptides using a sulfate protecting-group strategy.[6][7] Angewandte Chemie International Edition, 48(50), 9652-9654. Link

    • Note: Describes the Dichlorovinyl (DCV)
  • Merck Millipore (Novabiochem). Derivative for Fmoc SPPS of sulfotyrosine peptides.[3] Technical Note. Link

    • Note: Provides context on sulfate protecting group stability (nP, TCE, DCV) in TFA.
  • Kitagawa, K., et al. (2001). Synthesis of sulfated tyrosine-containing peptides. Chemical and Pharmaceutical Bulletin, 49(8), 958-963. Link

    • Note: Foundational work on 2-chlorotrityl resins and cleavage conditions for sulfotyrosine.
  • Chem-Impex International. Product Data: Fmoc-L-Tyr(SO3DCV)-OH. Link

    • Note: Commercial verification of the specific "DCV" building block nomencl

Sources

Application

Microwave-Assisted Synthesis of Sulfotyrosine Peptides Using Fmoc-L-Tyr(SO3DCV)-OH

Abstract The synthesis of sulfated peptides has historically been plagued by the acid-lability of the sulfate ester, which degrades rapidly during standard trifluoroacetic acid (TFA) cleavage in solid-phase peptide synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of sulfated peptides has historically been plagued by the acid-lability of the sulfate ester, which degrades rapidly during standard trifluoroacetic acid (TFA) cleavage in solid-phase peptide synthesis (SPPS).[1] Fmoc-L-Tyr(SO3DCV)-OH (DCV = 2,2-dichlorovinyl) offers a robust solution by protecting the sulfate group with a moiety stable to TFA but cleavable via hydrogenolysis. This Application Note details a specialized microwave-assisted protocol for incorporating this derivative. Crucially, it addresses the incompatibility of the DCV group with standard piperidine deprotection, mandating a modified base strategy (2-methylpiperidine) to prevent premature degradation.

Introduction & Mechanistic Rationale

The Challenge of Sulfotyrosine

Tyrosine sulfation is a critical post-translational modification (PTM) governing protein-protein interactions, notably in HIV-1 entry (CCR5 co-receptor) and coagulation factors. Standard Fmoc-SPPS utilizes high concentrations of TFA for resin cleavage, which causes rapid desulfation of unprotected tyrosine sulfate (


 min), rendering the synthesis of sulfopeptides via direct incorporation of Fmoc-Tyr(SO3H)-OH nearly impossible for complex sequences.
The DCV Strategy

The 2,2-dichlorovinyl (DCV) protecting group masks the sulfate as a sulfate diester.[2]

  • Acid Stability: The electron-withdrawing chlorine atoms stabilize the sulfate ester against acid hydrolysis, allowing the peptide to survive 95% TFA cleavage intact.

  • Base Sensitivity: The vinyl sulfate is an electrophile. Standard 20% piperidine (a secondary amine) used in Fmoc removal can attack the vinyl group via Michael addition or nucleophilic substitution, leading to degradation.

  • Solution: We utilize 2-methylpiperidine (2-MP) . The steric bulk of the methyl group at the alpha position hinders nucleophilic attack on the DCV group while retaining sufficient basicity to remove the Fmoc group.

Microwave Advantage

Microwave irradiation overcomes the steric bulk of the Fmoc-Tyr(SO3DCV)-OH building block, driving the coupling reaction to completion rapidly (5–10 min) compared to room temperature methods (1–2 hours), preventing deletion sequences.

Materials & Reagents

ComponentSpecificationPurpose
Building Block Fmoc-L-Tyr(SO3DCV)-OH Protected sulfotyrosine residue.[1]
Coupling Reagent DIC / Oxyma PurePreferred over HATU to minimize racemization at high temps.
Deprotection Base 2-Methylpiperidine (2-MP) CRITICAL: Replaces Piperidine. Use 20% 2-MP in DMF.
Cleavage Cocktail TFA / TIS / H2O (95:2.5:2.5)Standard cleavage (DCV is stable).
Catalyst Pearlman's Catalyst (Pd(OH)₂/C)For final DCV removal (hydrogenolysis).

Experimental Protocol

Resin Preparation & Standard Cycles

Begin synthesis on a standard resin (e.g., Rink Amide or Wang). For non-sulfated residues, standard microwave protocols apply.

Incorporation of Fmoc-L-Tyr(SO3DCV)-OH

Warning: Once the DCV residue is coupled, ALL subsequent Fmoc deprotection steps must use the Modified Deprotection Cocktail (2-MP).

Step A: Microwave Coupling
  • Dissolve: 0.1 mmol Fmoc-L-Tyr(SO3DCV)-OH in DMF.

  • Activate: Add DIC (0.1 mmol) and Oxyma Pure (0.1 mmol). Avoid basic activators like DIEA during this coupling to prevent premature Fmoc loss.

  • Irradiate:

    • Temperature: 75°C

    • Time: 5 minutes

    • Power: 25–30 W (Dynamic)

    • Note: Do not exceed 75°C. The sulfate ester is thermally stable, but the DCV group's susceptibility to nucleophiles increases with temperature.

Step B: Modified Fmoc Deprotection (The "Safe" Cycle)

For all cycles after Tyr(SO3DCV) is on the resin:

  • Reagent: 20% 2-Methylpiperidine in DMF (v/v).

  • Conditions:

    • Microwave: NOT RECOMMENDED.

    • Method: Room Temperature (RT) only.

    • Duration: 2 x 10 minutes.

    • Reasoning: Microwave heating of the deprotection base increases the kinetic energy of the base, potentially overcoming the steric hindrance that protects the DCV group. Perform deprotection at RT.

Global Cleavage
  • Wash resin with DCM (3x) and dry under N₂.

  • Add Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5).

  • Shake at RT for 2–3 hours.

  • Precipitate in cold diethyl ether.

  • Result: You now have the crude peptide with the Tyr(SO3DCV) group still attached.

    • QC Check: ESI-MS should show Mass = [Target Peptide] + [DCV Mass].

    • DCV Mass contribution: The DCV group adds roughly +96 Da (C2HCl2 - H + replacement effects) relative to the free sulfate, or specific delta depending on the exact ionization. Verify exact mass of C2Cl2H group.

DCV Removal (Hydrogenolysis)

This step converts Tyr(SO3DCV) to the active Tyr(SO3H).

  • Dissolve: Crude peptide in MeOH/H₂O (1:1) or suitable buffer (pH 7–8).

  • Catalyst: Add Pearlman’s Catalyst (20% Pd(OH)₂ on Carbon). High loading (50-100% w/w of peptide) is often required.

  • Reduction: Hydrogenate under H₂ balloon (1 atm) for 4–24 hours.

    • Optimization: Add TEA (Triethylamine) to maintain pH ~8, which accelerates the reaction.

  • Filtration: Filter through Celite to remove catalyst.

  • Purification: Immediate Preparative HPLC. Use Ammonium Bicarbonate or Ammonium Acetate buffers (pH > 6.5). Avoid TFA in HPLC buffers as the free sulfate is now acid-labile.

Visual Workflow (Graphviz)

G cluster_DCV Critical Phase: DCV Incorporation Start Resin Preparation (Rink Amide/Wang) StdCycle Standard MW-SPPS Cycles (Amino Acids 1 to n-1) Start->StdCycle CoupleDCV Coupling Fmoc-Tyr(SO3DCV)-OH MW: 75°C, 5 min Activator: DIC/Oxyma StdCycle->CoupleDCV Next AA is Tyr(SO3) ModDeprot Modified Deprotection 20% 2-Methylpiperidine (RT, 2x10 min) CoupleDCV->ModDeprot Remove Fmoc SubseqCouple Subsequent AA Coupling (Standard MW) ModDeprot->SubseqCouple Cleavage Global Cleavage 95% TFA Cocktail (DCV Group Remains Intact) ModDeprot->Cleavage Synthesis Complete SubseqCouple->ModDeprot Repeat until N-term Hydrogenolysis DCV Removal (Solution Phase) H2, Pd(OH)2, MeOH/H2O (Liberates Active Sulfate) Cleavage->Hydrogenolysis FinalQC Final QC & Purification Avoid Acidic HPLC Buffers Hydrogenolysis->FinalQC

Caption: Workflow for Fmoc-Tyr(SO3DCV)-OH incorporation. Note the switch to 2-Methylpiperidine deprotection and post-cleavage hydrogenolysis.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Loss of Sulfate (Desulfation) Acidic HPLC purification.Use neutral buffers (NH₄OAc, pH 6.8) for final purification.
DCV Degradation during SPPS Use of standard Piperidine.MUST use 2-Methylpiperidine. The steric bulk prevents nucleophilic attack on the vinyl sulfate.
Incomplete Coupling Steric hindrance of DCV group.Ensure MW coupling reaches 75°C. Double couple if necessary.
Incomplete DCV Removal Catalyst poisoning (Cys/Met).Increase catalyst loading (100% w/w). Use Pd(OH)₂ (Pearlman's) instead of standard Pd/C.

References

  • Rudick, J. G., et al. (2014).[2] Synthesis of focused set of sulfopeptides using Fmoc-Tyr(SO3DCV)-OH. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Ali, A. M., & Taylor, S. D. (2009). Synthesis of disulfated peptides using a sulfate protecting-group strategy. Angewandte Chemie International Edition.

Sources

Method

Application Notes &amp; Protocols for the Synthesis of Cholecystokinin (CCK) Analogs Using Fmoc-L-Tyr(SO₃DCV)-OH

Abstract This comprehensive guide details the strategic application of Fmoc-L-Tyr(SO₃DCV)-OH for the solid-phase peptide synthesis (SPPS) of cholecystokinin (CCK) analogs. Tyrosine O-sulfation is a critical post-translat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic application of Fmoc-L-Tyr(SO₃DCV)-OH for the solid-phase peptide synthesis (SPPS) of cholecystokinin (CCK) analogs. Tyrosine O-sulfation is a critical post-translational modification that governs the biological potency of CCK peptides, yet its inherent acid lability presents a significant challenge during synthesis. We introduce a robust protocol centered on the use of a 2,6-dichlorovinyl (DCV) protected sulfotyrosine synthon. This methodology circumvents the common problem of desulfation associated with standard acid-mediated cleavage procedures, enabling the efficient and reliable production of sulfated peptides for research and drug development. The protocols herein provide a self-validating system, from resin preparation to final analytical characterization, ensuring scientific rigor and reproducibility.

Introduction: The Biological Imperative for Stable Sulfation in CCK Analogs

Cholecystokinin (CCK) is a pivotal peptide hormone and neurotransmitter in the gastrointestinal and central nervous systems. It plays a crucial role in regulating digestion by stimulating pancreatic enzyme secretion and gallbladder contraction, and it also acts as a satiety signal. The biological activity of CCK is exquisitely dependent on the post-translational O-sulfation of a specific tyrosine residue. This modification is essential for high-affinity binding to the CCK-A (CCK1) receptor, which mediates many of its physiological effects in the periphery. The absence of this sulfate group can reduce the peptide's potency by up to 300-fold, rendering it more gastrin-like in its activity.

The synthesis of CCK and its analogs is therefore complicated by the sulfate ester's sensitivity to the acidic conditions typically used in the final cleavage step of Fmoc-based SPPS. Historically, strategies involved using unprotected sulfotyrosine salts, which often resulted in significant desulfation (15% or more) even under carefully controlled, chilled TFA cleavage conditions. To address this, a new class of protecting groups for the sulfate moiety was developed. The 2,6-dichlorovinyl (DCV) group offers a superior alternative, providing robust protection throughout the acid-labile steps of Fmoc-SPPS, while being selectively removable under mild hydrogenolysis conditions post-cleavage. This guide provides the technical protocols and scientific rationale for leveraging Fmoc-L-Tyr(SO₃DCV)-OH to synthesize high-purity CCK analogs.

The Key Reagent: Fmoc-L-Tyr(SO₃DCV)-OH

The efficacy of the entire synthesis hinges on the unique chemical properties of the Fmoc-L-Tyr(SO₃DCV)-OH building block. Its structure is designed for seamless integration into standard Fmoc-SPPS workflows.

G cluster_tyr Tyrosine Core cluster_fmoc Fmoc Group (Base-Labile) cluster_cooh Carboxyl Group cluster_sulfate Protected Sulfate Ester (Acid-Stable) Tyr COOH -COOH Tyr->COOH C-Terminus S O-S(=O)₂-O-CH=C(Cl)₂ Tyr->S Side-Chain Fmoc Fmoc-NH- Fmoc->Tyr Nα-Protection SPPS_Workflow Resin 1. Resin Swelling (Rink Amide) Coupling 2. Iterative Couplings (Fmoc-AA-OH) Resin->Coupling Deprotection 3. Fmoc Deprotection (Piperidine) Coupling->Deprotection Repeat n-1 times Incorporate 4. Incorporate Fmoc-Tyr(SO3DCV)-OH Coupling->Incorporate Cleave 5. TFA Cleavage & Side-Chain Deprotection Coupling->Cleave Final Cycle Deprotection->Coupling Incorporate->Coupling H2_Deprotect 6. Hydrogenolysis (DCV Removal) Cleave->H2_Deprotect Purify 7. RP-HPLC Purification H2_Deprotect->Purify Analyze 8. Analysis (LC-MS) Purify->Analyze

Caption: Overall workflow for the synthesis of a CCK-8 analog.

Materials and Reagents
Reagent/MaterialGrade/PurityRecommended Supplier
Rink Amide MBHA Resin (100-200 mesh)0.4-0.8 mmol/gNovabiochem®
Fmoc-L-Amino Acids (Standard)>99%ChemPep, CEM
Fmoc-L-Tyr(SO₃DCV)-OH >98% Syntides
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher Scientific
Dichloromethane (DCM)ACS GradeVWR
Piperidine>99.5%Sigma-Aldrich
HBTU / HATU>99%CEM
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeSigma-Aldrich
Trifluoroacetic Acid (TFA)>99.5%Halocarbon
Triisopropylsilane (TIPS)>98%Sigma-Aldrich
1,2-Ethanedithiol (EDT)>98%Sigma-Aldrich
Palladium on Carbon (Pd/C, 10%) or Pd(OH)₂Catalyst GradeSigma-Aldrich
Triethylamine (Et₃N)>99%Sigma-Aldrich
Diethyl Ether, AnhydrousACS GradeFisher Scientific
Acetonitrile (ACN)HPLC GradeFisher Scientific
Step-by-Step Synthesis Protocol (0.1 mmol scale)

Step 1: Resin Preparation

  • Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) into a fritted peptide synthesis vessel.

  • Add 5 mL of DMF to swell the resin. Agitate gently for 60 minutes at room temperature.

  • Drain the DMF. Wash the resin with DMF (3 x 5 mL).

Step 2: First Amino Acid Coupling (Fmoc-Phe-OH)

  • In a separate vial, dissolve Fmoc-Phe-OH (4 eq, 0.4 mmol), HBTU (3.9 eq, 0.39 mmol), and HOBt (4 eq, 0.4 mmol) in 2 mL of DMF.

  • Add DIPEA (8 eq, 0.8 mmol) to the activation solution and vortex for 1 minute.

  • Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

  • Drain the vessel and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Self-Validation: Perform a Kaiser test to confirm complete coupling (beads should remain colorless).

Step 3: Iterative SPPS Cycles (Gly, Met, Trp(Boc), Met, Asp(OtBu)) For each amino acid:

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Coupling: Prepare and add the next activated Fmoc-amino acid as described in Step 2.

  • Washing: Wash as described in Step 2.4.

Step 4: Incorporation of Fmoc-L-Tyr(SO₃DCV)-OH

  • Perform the Fmoc deprotection and washing steps as described in Step 3.1 and 3.2.

  • Prepare the activated solution using Fmoc-L-Tyr(SO₃DCV)-OH (2.5 eq, 0.25 mmol), HATU (2.4 eq, 0.24 mmol), and DIPEA (5 eq, 0.5 mmol) in 2 mL of DMF.

  • Causality Note: Using a slightly lower excess and a stronger coupling agent like HATU is recommended for this valuable, modified amino acid to ensure efficient incorporation without unnecessary waste.

  • Add the activated solution to the resin and agitate for 2-3 hours.

  • Wash the resin as described in Step 2.4 and confirm coupling with a Kaiser test.

Step 5: Completion of Synthesis

  • Couple the final amino acid, Fmoc-Asp(OtBu)-OH, using the protocol in Step 3.

  • Perform a final Fmoc deprotection (Step 3.1) to liberate the N-terminal amine.

  • Wash the final peptide-resin with DMF (5 x 5 mL), followed by DCM (5 x 5 mL), and dry it under a high vacuum for at least 2 hours.

Cleavage and Side-Chain Deprotection
  • Prepare a fresh cleavage cocktail. For this sequence containing Trp and Met, a scavenger-rich cocktail is critical to prevent alkylation of the indole ring and oxidation of the thioether.

    • Cleavage Cocktail R: 90% TFA, 5% TIPS, 2.5% H₂O, 2.5% EDT.

  • Add 5 mL of the cleavage cocktail to the dry peptide-resin in the reaction vessel.

  • Agitate gently at room temperature for 3 hours.

  • Trustworthiness Note: The DCV group is stable under these conditions, preventing premature desulfation.

  • Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

  • Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution to ~1 mL using a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding 40 mL of ice-cold diethyl ether.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and repeat the ether wash twice.

  • Dry the resulting white peptide pellet under vacuum. At this stage, the peptide is fully deprotected except for the DCV group on the sulfotyrosine.

DCV Group Removal (Hydrogenolysis)
  • Dissolve the crude DCV-protected peptide in 10 mL of a 1:1 mixture of water and methanol.

  • Add triethylamine (Et₃N) (15-20 eq) to basify the solution.

  • Carefully add 10% Pd/C or 20% Pd(OH)₂ on carbon (approx. 50% by weight of the peptide).

  • Expertise Note: Pd(OH)₂, Pearlman's catalyst, is often more effective for this transformation.

  • Secure a hydrogen balloon to the reaction flask and stir vigorously for 12-24 hours at room temperature.

  • Monitor the reaction by HPLC-MS. Look for the disappearance of the starting material peak and the appearance of the product peak with the corresponding mass shift (-C₂HCI₂).

  • Once complete, carefully filter the reaction mixture through a 0.22 µm syringe filter or a pad of Celite to remove the palladium catalyst.

  • Lyophilize the filtrate to obtain the crude, fully deprotected sulfated peptide.

Purification and Analytical Characterization

The final product must be rigorously analyzed to confirm its identity and purity.

Purification by RP-HPLC

Purify the crude peptide using a preparative C18 column.

  • Mobile Phase A: 0.1% TFA in H₂O

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

  • Gradient: A linear gradient, typically 5-55% B over 40 minutes, is a good starting point.

  • Detection: Monitor at 214 nm and 280 nm.

  • Collect fractions corresponding to the main product peak and confirm their identity by MS before pooling and lyophilizing.

Analytical Data

The purified peptide should be subjected to analytical RP-HPLC and Mass Spectrometry.

AnalysisParameterExpected Result for CCK-8
Analytical RP-HPLC Purity>95% (as determined by peak area at 214 nm)
Mass Spectrometry Monoisotopic Mass (M)1142.43 Da
Calculated [M+H]⁺1143.44 Da
Observed [M+H]⁺1143.44 ± 0.1 Da
Tandem MS (MS/MS) Characteristic FragmentNeutral loss of SO₃ (-79.96 Da) from the precursor ion

Causality Note: The observation of a specific 80 Da loss upon collision-induced dissociation (CID) in the mass spectrometer is a hallmark of a sulfated peptide and serves as a crucial piece of evidence to distinguish it from an isobaric phosphorylated peptide, which does not readily lose its modification under the same conditions.

Biological Context: CCK Receptor Signaling

The synthesized CCK analogs exert their effects by binding to CCK receptors, which are G-protein coupled receptors (GPCRs). The high affinity for the CCK1 receptor is conferred by the sulfated tyrosine.

CCK_Signaling CCK Sulfated CCK-8 Receptor CCK1 Receptor CCK->Receptor Binds Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Response Cellular Response (e.g., Enzyme Secretion) Ca->Response PKC->Response

Caption: Simplified CCK1 receptor signaling pathway.

Upon binding, the receptor activates a Gq protein, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG and Ca²⁺ together activate Protein Kinase C (PKC), leading to downstream cellular responses like pancreatic enzyme release.

Conclusion

The synthesis of sulfated peptides like CCK analogs remains a challenge due to the acid-sensitivity of the critical sulfate ester. The use of Fmoc-L-Tyr(SO₃DCV)-OH provides a robust and reliable solution. By protecting the sulfate moiety with the acid-stable, orthogonally-cleavable DCV group, researchers can employ standard Fmoc-SPPS protocols with confidence, minimizing the risk of desulfation during TFA-mediated cleavage. This application note provides a validated, step-by-step protocol that empowers scientists to reliably produce high-purity sulfated CCK analogs, facilitating further investigation into their profound physiological roles and therapeutic potential.

References

  • Google. (n.d.). Current time in Singapore.
  • Rodriguez, M., Galas, M. C., Lignon, M. F., Mendre, C., Laur, J., Aumelas, A., & Martinez, J. (1989). Synthesis and biological activity of some partially modified retro-inverso analogues of cholecystokinin. *
Application

Application Notes and Protocols for the Handling and Storage of Fmoc-L-Tyr(SO3DCV)-OH

Introduction The incorporation of sulfated tyrosine residues into synthetic peptides is of paramount importance for researchers studying a wide array of biological processes, including protein-protein interactions, recep...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of sulfated tyrosine residues into synthetic peptides is of paramount importance for researchers studying a wide array of biological processes, including protein-protein interactions, receptor binding, and enzyme kinetics.[1][2] Fmoc-L-Tyr(SO3DCV)-OH is a specialized amino acid derivative designed for the efficient incorporation of sulfotyrosine into peptide sequences during solid-phase peptide synthesis (SPPS). The 2,2-bis(4-carboxyphenyl)vinyl (DCV) group provides an orthogonal protecting strategy for the sulfate moiety, which is stable to the standard acidic conditions used for final peptide cleavage from the resin. This application note provides a comprehensive guide to the proper handling, storage, and utilization of Fmoc-L-Tyr(SO3DCV)-OH, including detailed protocols for its incorporation and the selective cleavage of the DCV protecting group.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Fmoc-L-Tyr(SO3DCV)-OH is fundamental to its successful application.

PropertyValue
Molecular Formula C₃₉H₃₁NO₁₀S
Molecular Weight 717.73 g/mol
Appearance White to off-white solid
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
Nα-Protecting Group Fluorenylmethyloxycarbonyl (Fmoc)
Side-Chain Protection 2,2-bis(4-carboxyphenyl)vinyl (DCV) on the sulfate group

Storage and Handling

Proper storage and handling are critical to maintain the integrity and reactivity of Fmoc-L-Tyr(SO3DCV)-OH.

Storage Conditions: For long-term storage, it is recommended to store the solid compound at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen). For short-term storage, refrigeration at 2-8°C is acceptable. The compound should be protected from moisture and light to prevent degradation. Before use, allow the container to warm to room temperature in a desiccator to prevent condensation.

Handling Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE) should be worn when handling Fmoc-L-Tyr(SO3DCV)-OH. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A laboratory coat

Handling should be performed in a well-ventilated area or a fume hood to minimize inhalation of any dust particles. Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Tyr(SO3DCV)-OH is designed for use in standard Fmoc-based solid-phase peptide synthesis. The following sections provide detailed protocols for its incorporation into a growing peptide chain.

Experimental Workflow for SPPS

The general workflow for incorporating Fmoc-L-Tyr(SO3DCV)-OH into a peptide sequence follows the standard cycles of Fmoc SPPS.

SPPS_Workflow Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling of Fmoc-L-Tyr(SO3DCV)-OH Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat Repeat Cycle for Next Amino Acid Washing_2->Repeat Continue Synthesis DCV_Cleavage On-Resin DCV Cleavage (Zn/AcOH) Washing_2->DCV_Cleavage After Incorporation Final_Cleavage Final Cleavage from Resin (e.g., TFA Cocktail) DCV_Cleavage->Final_Cleavage

Caption: General workflow for incorporating Fmoc-L-Tyr(SO3DCV)-OH in SPPS.

Protocol 1: Coupling of Fmoc-L-Tyr(SO3DCV)-OH

This protocol outlines the activation and coupling of Fmoc-L-Tyr(SO3DCV)-OH to the deprotected N-terminus of the peptide-resin.

Reagents and Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-L-Tyr(SO3DCV)-OH

  • Coupling reagent (e.g., HBTU, HATU, or DIC)

  • Base (e.g., DIPEA or Collidine)

  • Anhydrous DMF

  • SPPS reaction vessel

Procedure (0.1 mmol scale):

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

  • Activation Solution Preparation: In a separate vial, dissolve Fmoc-L-Tyr(SO3DCV)-OH (3 equivalents, 0.3 mmol, 215.3 mg) and a coupling reagent such as HBTU (2.9 equivalents, 0.29 mmol, 110 mg) in anhydrous DMF (2 mL).

  • Activation: Add DIPEA (6 equivalents, 0.6 mmol, 105 µL) to the activation solution and vortex briefly. Allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the swollen, deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test.

  • Washing: After complete coupling, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3 x 5 mL) and then with DCM (3 x 5 mL) to remove excess reagents and byproducts.

Protocol 2: On-Resin Cleavage of the DCV Protecting Group

The DCV group is selectively removed on the solid support using a mild reduction with zinc dust in acetic acid. This allows for the unmasking of the sulfated tyrosine residue while the peptide remains attached to the resin and other acid-labile protecting groups are intact.

Reagents and Materials:

  • Peptide-resin containing the Tyr(SO3DCV) residue

  • Activated Zinc dust

  • Glacial Acetic Acid

  • Anhydrous DMF

  • SPPS reaction vessel

Procedure (0.1 mmol scale):

  • Resin Preparation: Swell the peptide-resin in anhydrous DMF for 30 minutes. Drain the DMF.

  • Reaction Mixture: Prepare a suspension of activated zinc dust (20 equivalents, 2 mmol, 130.8 mg) in a solution of glacial acetic acid in DMF (e.g., 10% v/v, 5 mL).

  • Reduction: Add the zinc/acetic acid suspension to the peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing: After complete cleavage of the DCV group, drain the reaction vessel and wash the resin extensively with the following sequence to remove zinc salts and acetic acid:

    • DMF (3 x 5 mL)

    • 0.5 M EDTA in DMF (to chelate residual zinc ions) (2 x 5 mL)

    • DMF (3 x 5 mL)

    • DCM (3 x 5 mL)

  • Drying: Dry the resin under vacuum. The peptide-resin with the deprotected sulfotyrosine is now ready for final cleavage.

Mechanism of DCV Cleavage: The reduction of the vinyl group in the DCV protector by zinc in an acidic medium leads to the cleavage of the protecting group.

DCV_Cleavage_Mechanism Reactant Peptide-Tyr(SO3-DCV) Reagents + Zn, AcOH Intermediate [Reduction Intermediate] Reagents->Intermediate Reduction Product Peptide-Tyr(SO3H) + Byproducts Intermediate->Product Cleavage

Caption: Simplified representation of the DCV cleavage mechanism.

Protocol 3: Final Cleavage and Deprotection

The final step involves cleaving the sulfated peptide from the solid support and removing any remaining acid-labile side-chain protecting groups. The stability of the sulfate group is pH-dependent and can be labile under strongly acidic conditions; therefore, cleavage conditions should be carefully controlled.[3][4]

Reagents and Materials:

  • Dry peptide-resin with the deprotected sulfotyrosine

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.

  • Cleavage: Add the pre-chilled cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Washing: Wash the resin with a small volume of fresh TFA, and combine the filtrates.

  • Precipitation: Slowly add the TFA solution to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude sulfated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Coupling - Steric hindrance- Poor resin swelling- Inactive reagents- Use a more powerful coupling reagent (e.g., HATU).- Increase coupling time and/or temperature.- Ensure adequate resin swelling before coupling.- Use fresh, high-quality reagents.
Incomplete DCV Cleavage - Inactive zinc- Insufficient reaction time- Use freshly activated zinc powder.- Increase the reaction time and monitor by HPLC-MS.
Desulfation during Final Cleavage - Prolonged exposure to strong acid- High temperature- Minimize the cleavage time.- Perform the cleavage at a lower temperature (e.g., 4°C).

Conclusion

Fmoc-L-Tyr(SO3DCV)-OH is a valuable tool for the synthesis of sulfated peptides. The orthogonal DCV protecting group allows for the selective deprotection of the sulfate moiety on the solid support, enabling the synthesis of complex peptides. By following the detailed protocols for handling, storage, coupling, and cleavage outlined in this application note, researchers can successfully incorporate sulfotyrosine into their target peptides with high fidelity and yield.

References

  • Ali, A. M., & Taylor, S. D. (2009). A New Protecting Group for the Synthesis of Sulfotyrosine-Containing Peptides. Organic Letters, 11(23), 5482–5485.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
  • MerckMillipore. (n.d.). Fmoc-Tyr(SO3·NnBu4)-OH Product Focus. Retrieved February 5, 2026, from a relevant product page on the MerckMillipore website.
  • Moore, K. L. (2003). The biology and enzymology of protein tyrosine O-sulfation. Journal of Biological Chemistry, 278(27), 24243–24246.
  • Stone, M. J., Chuang, S., Hou, X., Shoham, M., & Zhu, J. Z. (2007). Tyrosine sulfation: an increasingly recognised post-translational modification of proteins. New Biotechnology, 23(1), 39-48.
  • Bundgaard, J. R., Boldt, A. B., & Rehfeld, J. F. (2007). Stability of tyrosine sulfate in acidic solutions. Analytical Biochemistry, 363(1), 147-152.
  • Sharma, G. V., Reddy, K. L., & Krishna, P. R. (2002). Reduction of Arylcarbonyl Using Zinc Dust in Acetic Acid. Bulletin of the Korean Chemical Society, 23(2), 282-284.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Scavenger Cocktails for Sulfated Peptide Synthesis

Introduction: The Sulfate Dilemma Synthesizing peptides containing O-sulfated Tyrosine ( ) presents a unique paradox in Solid Phase Peptide Synthesis (SPPS). While the Fmoc/tBu strategy is robust for most sequences, the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sulfate Dilemma

Synthesizing peptides containing O-sulfated Tyrosine (


)  presents a unique paradox in Solid Phase Peptide Synthesis (SPPS). While the Fmoc/tBu strategy is robust for most sequences, the final cleavage step—typically involving 95% Trifluoroacetic Acid (TFA)—is hostile to the sulfate ester.

The sulfate group on tyrosine is acid-labile .[1] Under standard cleavage conditions (Room Temperature, 95% TFA), the sulfate ester undergoes rapid acid-catalyzed hydrolysis, resulting in desulfation (loss of 80 Da). The challenge is to engineer a cleavage environment that is acidic enough to remove protecting groups (Pbf, tBu, Boc) and cleave the linker, yet mild enough to preserve the sulfate moiety.

This guide details the Kitagawa Protocol , optimized scavenger cocktails, and troubleshooting workflows to navigate this instability.

Module 1: The Chemistry of Instability (FAQ)

Q1: Why does my sulfated peptide lose 80 Da during cleavage?

A: This is the signature of acid-catalyzed desulfation . In strong acids like TFA, the sulfate ester oxygen is protonated. This makes the sulfate group a good leaving group. Water (present as a scavenger or contaminant) or even the acid itself acts as a nucleophile, cleaving the


 bond and reverting the residue to unmodified Tyrosine (

) and sulfuric acid/sulfur trioxide.

Key Factor: This reaction is temperature-dependent. At


, desulfation is rapid. At 

, it is significantly slowed but not stopped.
Q2: Can I use standard Reagent K or B?

A: Avoid if possible. Standard cocktails (like Reagent K) often contain scavengers or acidity levels optimized for difficult deprotections (like Arg(Pbf)) at room temperature. For sulfated peptides, the "standard" 2-4 hour room temperature cleavage will result in >50% desulfation.

Module 2: Optimized Cleavage Protocols

The choice of resin dictates your cleavage strategy. We define two primary workflows: the 2-CTC "Safe" Route and the Rink Amide "High-Risk" Route .

Protocol A: The Kitagawa Approach (Recommended for 2-CTC Resin)

Best for: Peptide acids, maximum sulfate retention.

This method, pioneered by Kitagawa et al., utilizes the extreme acid sensitivity of the 2-Chlorotrityl Chloride (2-CTC) resin to cleave the peptide from the resin without exposing it to high concentrations of TFA initially.

Step 1: Resin Cleavage (Mild Acid)

  • Wash resin with DCM (

    
     min).
    
  • Treat resin with Cleavage Cocktail A at

    
      for 15 minutes.
    
    • Cocktail A: 1% TFA in DCM (or Acetic Acid/TFE/DCM 1:1:8).

  • Filter into a flask containing 10% Pyridine in Methanol (to neutralize immediately).

  • Concentrate the filtrate.[2] Result: Protected peptide with intact sulfate.

Step 2: Global Deprotection (Cold Acid)

  • Dissolve the protected peptide in Cocktail B .

    • Cocktail B: 90% TFA, 5% Anisole (or m-Cresol), 5% Water.

  • Incubate at

    
     (Ice Bath)  for 4-5 hours.
    
    • Note: The low temperature preserves the sulfate while slowly removing Pbf/tBu groups.

  • Precipitate immediately in cold diethyl ether.

Protocol B: The "Cold Shock" Approach (For Rink Amide Resin)

Best for: Peptide amides where 2-CTC cannot be used.

If you must use Rink Amide resin, you cannot avoid high TFA concentrations. You must rely on kinetic control (Temperature and Time).

The "Cold Shock" Cocktail:

  • TFA: 90%[3][4]

  • TIPS (Triisopropylsilane): 2.5%

  • Water: 2.5%[5]

  • Anisole/Phenol: 5% (Critical for Tyr protection)

Procedure:

  • Pre-chill the cleavage cocktail to

    
     .
    
  • Place the reaction vessel in an ice bath.

  • Add cocktail to resin. Strictly limit reaction time to 60-90 minutes (max).

    • Trade-off: You may see incomplete removal of Pbf from Arginine, but extending time risks desulfation.

  • Stop immediately: Filter directly into cold ether. Do not use rotovap to concentrate TFA (this concentrates the acid and heats the sample).

Module 3: The Met/Sulfate Paradox ( Strategy)

Scenario: Your peptide contains both Sulfotyrosine and Methionine .

  • Problem: Met is easily oxidized to

    
    . Standard reduction (DMS/high temp) kills the sulfate. Standard cleavage (cold) doesn't reduce 
    
    
    
    .

Solution: The Ammonium Iodide (


) Cocktail 


acts as a mild reducing agent that functions effectively even at lower temperatures, making it compatible with the "Cold Shock" protocol.

Optimized Met/Sulfate Cocktail:

  • TFA: 90%[3][4]

  • DMS (Dimethyl Sulfide): 5%

  • 
     (Ammonium Iodide):  20-30 mg per mL of cocktail
    
  • Temperature:

    
    
    
  • Time: 60 mins

Mechanism: The


 reduces the sulfoxide (

) back to Met in situ, while the DMS scavenges the resulting reactive species. The low temperature protects the sulfate.

Module 4: Visualizing the Logic

Figure 1: Decision Tree for Sulfated Peptide Cleavage

CleavageLogic Start Start: Sulfated Peptide Cleavage ResinCheck Which Resin? Start->ResinCheck CTC 2-Chlorotrityl (2-CTC) ResinCheck->CTC Peptide Acid Rink Rink Amide / Wang ResinCheck->Rink Peptide Amide ProtocolA Protocol A: Two-Step 1. 1% TFA/DCM (Cleave from Resin) 2. 90% TFA, 0°C (Deprotect) CTC->ProtocolA MetCheck Contains Methionine? Rink->MetCheck ProtocolB Protocol B: Cold Shock 90% TFA, 0°C, <90 mins MetCheck->ProtocolB No Met ProtocolC Protocol C: Met-Reductive 90% TFA + DMS + NH4I 0°C, 60 mins MetCheck->ProtocolC Has Met

Caption: Selection logic for cleavage conditions based on resin type and peptide composition to minimize desulfation.

Module 5: Troubleshooting & Data Analysis

Common Failure Modes
SymptomDiagnosisCorrective Action
Mass -80 Da Desulfation. The sulfate group hydrolyzed.1. Lower cleavage temp to

.2. Reduce cleavage time.3. Switch to 2-CTC resin if possible.
Mass +16 Da Methionine Oxidation. Met converted to Met(O).Use Protocol C (

+ DMS). Avoid simple water/TIPS cocktails if Met is present.
Mass +56 Da tBu Adduct. Incomplete scavenging of tBu cations.Ensure Anisole or Thioanisole is present.[6] Increase scavenger volume slightly (e.g., 5% Anisole).
Incomplete Pbf Removal Acid too weak/cold. Common with Arg(Pbf) at

.
Extend time slightly (max 2h) or accept lower yield to save sulfate. Purify away the protected species.
Analytical Note: HPLC pH

Critical: When analyzing sulfated peptides by HPLC/LC-MS, do not use low pH (0.1% TFA) mobile phases if you plan to collect fractions or store them. The acidic pH will cause desulfation over time in the fraction collector.

  • Recommendation: Use Ammonium Acetate or Ammonium Bicarbonate (pH 6-7) buffers for LC-MS. If you must use TFA, neutralize fractions immediately.

References

  • Kitagawa, K., et al. (1997).[3] Efficient solid-phase synthesis of sulfated tyrosine-containing peptides using 2-chlorotrityl resin: Facile synthesis of gastrin/cholecystokinin peptides. Tetrahedron Letters, 38(4), 599-602. Link

  • Hackenberger, C. P. R. (2006).[7][8] The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S. Organic & Biomolecular Chemistry, 4, 2291-2295. Link

  • Sigma-Aldrich. Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols. Link

  • CEM Corporation. Peptide Cleavage and Protected Cleavage Procedures. Link

Sources

Optimization

Solving solubility issues of Fmoc-L-Tyr(SO3DCV)-OH in synthesis solvents

Technical Support Center: Fmoc-L-Tyr(SO3DCV)-OH Handling Guide Executive Summary Fmoc-L-Tyr(SO3DCV)-OH (Fmoc-O-2,2-dichlorovinylsulfonyl-L-tyrosine) is a specialized building block designed for the synthesis of sulfotyro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fmoc-L-Tyr(SO3DCV)-OH Handling Guide

Executive Summary

Fmoc-L-Tyr(SO3DCV)-OH (Fmoc-O-2,2-dichlorovinylsulfonyl-L-tyrosine) is a specialized building block designed for the synthesis of sulfotyrosine-containing peptides. Unlike standard sulfotyrosine derivatives, the 2,2-dichlorovinyl (DCV) group renders the sulfate ester stable to acidic conditions (TFA cleavage), preventing the rapid desulfation typically seen during resin cleavage.

However, the hydrophobicity of the DCV group introduces significant solubility challenges in standard synthesis solvents (DMF, NMP) and creates unique stability risks during Fmoc removal. This guide addresses these specific bottlenecks.

Part 1: Solubility Troubleshooting (Dissolution Phase)

Q1: I cannot get Fmoc-L-Tyr(SO3DCV)-OH to dissolve in pure DMF at 0.5 M. What is the correct solvent system?

A: The DCV protecting group significantly increases the lipophilicity of the tyrosine residue compared to the free sulfate or standard side-chain protections. At high concentrations (0.5 M) required for automated synthesizers, pure DMF often fails.

Recommended Protocol:

  • Primary Solvent: Switch to N-Methyl-2-pyrrolidone (NMP) . It has a higher solubilizing power for hydrophobic aromatic derivatives than DMF.

  • Co-Solvent Strategy: If NMP alone is insufficient, use a mixture of NMP/DCM (1:1) . The Dichloromethane (DCM) helps solvate the hydrophobic DCV tail, while NMP solvates the amide backbone.

    • Note: Ensure your synthesizer lines are compatible with DCM.

  • Sonication: Sonicate at 30–35°C for 5–10 minutes. Do not exceed 40°C, as thermal instability of the sulfate ester can occur.

Q2: The solution turns cloudy or gels after standing for 1 hour. How do I prevent this?

A: This is likely due to hydrophobic aggregation (stacking of the Fmoc and DCV groups) rather than simple insolubility.

Corrective Actions:

  • Add Chaotropic Salts: Add 0.1 M LiCl (Lithium Chloride) to the coupling solution. This disrupts hydrogen bonding networks that lead to gelation.

  • Concentration Adjustment: Lower the concentration to 0.2–0.3 M . While this reduces the excess of reagent, it ensures a homogeneous reaction mixture, which is preferable to a heterogeneous suspension.

Part 2: Process Stability (The "Hidden" Solubility Issue)

Q3: My coupling efficiency is low, and the product looks degraded. Is this a solubility issue?

A: It is likely a stability issue masquerading as a solubility problem. The DCV-protected sulfate is sensitive to strong nucleophiles. Standard Fmoc removal reagents (20% Piperidine) can cause premature cleavage or modification of the DCV-sulfate ester.

Critical Protocol Change:

  • Replace Piperidine: You MUST use 2-Methylpiperidine (2-MP) or Piperazine for Fmoc removal.

  • Why? Piperidine is a strong nucleophile and can attack the sulfur center or the vinyl group. 2-Methylpiperidine is sterically hindered, maintaining sufficient basicity to remove the Fmoc group while being less nucleophilic toward the DCV sulfate ester.

Comparison of Fmoc Removal Bases:

ReagentCompatibility with DCVRisk LevelNotes
20% Piperidine Low HighCauses premature sulfate loss/degradation.
20% 2-Methylpiperidine High LowRecommended. Steric hindrance protects the sulfate.
5% Piperazine + 0.1M HOBt Medium/High LowGood alternative; HOBt suppresses aspartimide formation.

Part 3: Post-Synthesis Handling (DCV Removal)

Q4: I have synthesized the peptide, but I cannot dissolve the protected peptide for the final DCV removal step.

A: The DCV group is removed after TFA cleavage using reductive conditions or hydrogenolysis. The peptide is often insoluble in the organic solvents required for this step because the peptide backbone is now polar (free amines/acids), but the DCV groups are still hydrophobic.

Solubility Strategy for DCV Removal:

  • Reaction: Hydrogenolysis (Pd/C, H₂, Ammonium Formate) or Zinc dust reduction.

  • Solvent System: Do not use pure Methanol or Water. Use Trifluoroethanol (TFE) / Water (8:2) or Hexafluoroisopropanol (HFIP) mixtures. These fluorinated alcohols are potent solvents for "aggregating" peptides and are compatible with hydrogenolysis.

Visual Technical Guides

Figure 1: Solubility & Stability Decision Tree

Caption: A logical workflow for resolving precipitation and degradation issues during Fmoc-Tyr(SO3DCV)-OH usage.

SolubilityWorkflow Start Start: Fmoc-Tyr(SO3DCV)-OH Dissolution SolventCheck Solvent Choice? Start->SolventCheck DMF Pure DMF SolventCheck->DMF Standard NMP NMP or NMP/DCM (1:1) SolventCheck->NMP Recommended Dissolved Solution Clear? DMF->Dissolved NMP->Dissolved Additives Add 0.1M LiCl or 1% Triton X-100 Dissolved->Additives No (Cloudy/Gel) Coupling Coupling Reaction (Avoid HATU if possible) Dissolved->Coupling Yes Additives->Coupling FmocRemoval Fmoc Removal Step Coupling->FmocRemoval BaseCheck Base Selection FmocRemoval->BaseCheck Piperidine 20% Piperidine BaseCheck->Piperidine Standard MethylPip 20% 2-Methylpiperidine BaseCheck->MethylPip Critical Fix ResultBad Degradation / Desulfation Piperidine->ResultBad ResultGood Successful Synthesis MethylPip->ResultGood

Figure 2: Protection/Deprotection Pathway

Caption: The orthogonal protection scheme showing why DCV is used and how it is removed.

DeprotectionPathway Step1 Fmoc-Tyr(SO3DCV)-OH (In Solution) Step2 SPPS Chain Assembly (Base: 2-Methylpiperidine) Step1->Step2 Coupling Step3 TFA Cleavage (Acid Treatment) Step2->Step3 Resin Cleavage Step4 Crude Peptide (Tyr-SO3-DCV Intact) Step3->Step4 DCV Stable to Acid Step5 Final Deprotection (H2, Pd/C or Zn/AcOH) Step4->Step5 Reductive Cleavage Final Sulfated Peptide (Tyr-SO3H) Step5->Final

References

  • Ali, A. M., & Taylor, S. D. (2009). Efficient solid-phase synthesis of sulfotyrosine peptides using a sulfate protecting-group strategy. Angewandte Chemie International Edition, 48(11), 2024–2026.

  • Chem-Impex International. (n.d.). Fmoc-L-Tyr(SO3DCV)-OH Product Guide. Chem-Impex.

  • Sigma-Aldrich. (n.d.). Derivative for Fmoc SPPS of sulfotyrosine peptides. Merck KGaA.

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][2][3][4][5][6][7][8][9][10][11] Chemical Reviews, 109(6), 2455–2504.

Sources

Troubleshooting

Minimizing racemization of sulfated tyrosine during coupling

Topic: Minimizing Racemization of Sulfated Tyrosine During Coupling Role: Senior Application Scientist Context: Technical Support Center Guide Subject: Strategies to Minimize Racemization of Fmoc-Tyr(SO₃)-OH During SPPS...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Racemization of Sulfated Tyrosine During Coupling Role: Senior Application Scientist Context: Technical Support Center Guide

Subject: Strategies to Minimize Racemization of Fmoc-Tyr(SO₃)-OH During SPPS

Welcome to the Advanced Peptide Synthesis Support Center. This guide addresses one of the most challenging aspects of modern Solid Phase Peptide Synthesis (SPPS): incorporating Sulfated Tyrosine (Tyr(SO₃H)) without losing stereochemical integrity.

While the primary fear with Tyr(SO₃H) is often desulfation (acid lability during cleavage), racemization (L- to D-conversion) is a critical, often overlooked failure mode that occurs specifically during the coupling (activation) step.

Part 1: The Mechanism of Failure

Why does racemization happen? Racemization is not random; it is chemically driven by base-catalyzed proton abstraction. The electron-withdrawing nature of the sulfate group on the phenolic ring of Tyrosine exerts an inductive effect, making the


-proton slightly more acidic than in native Tyrosine.

When you activate the carboxyl group (using reagents like HATU or HBTU) in the presence of a tertiary base (DIEA), the risk of forming an oxazolone (azlactone) intermediate increases. This intermediate is prone to enolization, which destroys the chirality at the


-carbon.
Visualization: The Racemization Pathway

The following diagram illustrates how the "safe" activated ester can divert into the "unsafe" oxazolone pathway under basic conditions.

RacemizationMechanism L_Tyr L-Tyr(SO3)-OH (Starting Material) Activated Activated Ester (O-Acylisourea / OBt) L_Tyr->Activated Activator + Base Oxazolone Oxazolone (Azlactone Intermediate) Activated->Oxazolone Slow Coupling / Excess Base Peptide Correct L-Peptide Activated->Peptide + Amine (Fast Coupling) Enol Enolized Intermediate (Planar/Achiral) Oxazolone->Enol Base-Catalyzed Alpha-Proton Removal Racemate D/L-Tyr Mixture (Irreversible Damage) Enol->Racemate Reprotonation

Figure 1: The kinetic competition between successful coupling (Green path) and oxazolone-mediated racemization (Yellow/Red path).

Part 2: Reagent Selection & Experimental Design

To minimize racemization, you must select reagents that maintain a neutral to slightly acidic pH during activation and avoid "pre-activation" times where the activated ester sits idle.

Comparative Analysis of Coupling Reagents
Reagent ClassExamplesSuitability for Tyr(SO₃)Technical Notes
Phosphonium PyBOP ModerateRequires base (DIEA/NMM). Risk of racemization is higher than carbodiimides if base is uncontrolled.
Uronium/Aminium HATU, HBTU High Risk These are basic activators. HATU is extremely fast but highly racemizing for sensitive residues like Cys and Tyr(SO₃) if not carefully buffered.
Carbodiimide DIC Recommended Neutral activation. When used with acidic additives (Oxyma), it suppresses base-catalyzed proton abstraction.
Oxyma-Based COMU Excellent Acts as a "safer HATU."[1] Shows lower racemization rates than HBTU/HATU due to the internal base buffering and Oxyma leaving group [1].
The Gold Standard Protocol: DIC / Oxyma Pure

For sulfated tyrosine, we recommend shifting away from HATU/DIEA. The combination of DIC (Diisopropylcarbodiimide) and Oxyma Pure is currently the most robust method to prevent racemization while maintaining high coupling efficiency [2].

Why Oxyma Pure?

Unlike HOBt (which is explosive when dry) or HOAt, Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) generates an active ester that is highly reactive but less prone to inducing the oxazolone formation compared to benzotriazole esters.

Part 3: Step-by-Step Optimized Protocol

Objective: Couple Fmoc-Tyr(SO₃Na)-OH to a resin-bound peptide with <1% racemization.

Materials Required
  • Amino Acid: Fmoc-Tyr(SO₃Na)-OH (Note: Use the sodium salt, not the free acid).

  • Activator: DIC (0.5 M in DMF).

  • Additive: Oxyma Pure (0.5 M in DMF).

  • Base: None (if using DIC/Oxyma) or Collidine (if using COMU).

  • Solvent: DMF (NMP is acceptable but harder to remove).

Workflow
  • Preparation (No Pre-activation):

    • Dissolve Fmoc-Tyr(SO₃Na)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in the minimum amount of DMF.

    • Critical: Do not add the DIC yet. Do not let this mixture sit for more than 2-3 minutes.

  • Coupling Event:

    • Add the Amino Acid/Oxyma solution to the resin-bound amine.

    • Immediately add DIC (3.0 eq).

    • Reasoning: Adding DIC in situ ensures that the highly reactive O-acylisourea is consumed by the amine immediately, reducing the window for racemization.

  • Reaction Conditions:

    • Temperature: Ambient (20–25°C).

    • Time: 60 minutes.

    • Agitation: Gentle shaking.

    • Warning:Do NOT use Microwave heating for this step. Heating Tyr(SO₃) >40°C significantly increases both racemization and desulfation risks [3].

  • Washing:

    • Wash resin 3x with DMF.

    • Proceed immediately to the next deprotection step.

Alternative: COMU / Collidine Method

If you must use a uronium salt (e.g., for automated synthesizers that cannot handle carbodiimides):

  • Use COMU (1.0 eq relative to AA).

  • Use TMP (2,4,6-Trimethylpyridine / Collidine) as the base instead of DIEA.

  • Ratio: AA : COMU : Collidine = 1 : 1 : 1.

  • Why Collidine? It is a weaker, more hindered base than DIEA, reducing the likelihood of abstracting the

    
    -proton [4].
    

Part 4: Troubleshooting & FAQs

Visual Troubleshooting Guide

Troubleshooting Problem Issue Observed SplitPeak Split Peak on HPLC (Doublet) Problem->SplitPeak MassShift Mass Shift (-80 Da) Problem->MassShift SlowCoup Incomplete Coupling Problem->SlowCoup Racemization Racemization SplitPeak->Racemization Diagnosis Desulfation Desulfation MassShift->Desulfation Diagnosis Steric Steric SlowCoup->Steric Diagnosis Sol1 Action: Use DIC/Oxyma Racemization->Sol1 Switch to DIC/Oxyma Sol2 Action: Use Collidine Racemization->Sol2 Use Collidine vs DIEA Sol3 Action: Cold Acid Cleavage Desulfation->Sol3 Check Cleavage Cocktail (Keep cold, 0°C) Sol4 Action: Double Couple Steric->Sol4 Double Couple (Do NOT heat)

Figure 2: Diagnostic tree for common Sulfated Tyrosine synthesis errors.

Frequently Asked Questions

Q: Can I use HBTU if I lower the temperature? A: It is risky. Even at low temperatures, HBTU requires a base (DIEA) to function. The local concentration of base at the resin surface can still trigger racemization. If you must use HBTU, use Collidine instead of DIEA and keep the reaction at 0°C.

Q: I see a peak with Mass M-80. Is this racemization? A: No, that is desulfation . Racemization results in the same mass but a different retention time (a diastereomer). M-80 indicates the sulfate group hydrolyzed off. This usually happens during the TFA cleavage, not the coupling. Ensure your cleavage cocktail is cold (0°C) and contains water scavengers, but minimize water content (e.g., 90% TFA, 5% TiS, 5% H2O) [5].

Q: Why is the sodium salt of Fmoc-Tyr(SO₃) preferred over the barium salt? A: Historically, Kitagawa used barium salts, but they have poor solubility in SPPS solvents. The sodium salt (Fmoc-Tyr(SO₃Na)-OH) is highly soluble in DMF and compatible with modern activators like COMU and DIC [6].

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(2), 143-148. Link

  • Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry, 67(19), 6861–6874. Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Kitagawa, K., et al. (1984). Synthesis of sulfated tyrosine-containing peptides. Chemical and Pharmaceutical Bulletin, 32(12), 4842-4850. Link

Sources

Optimization

Technical Support Center: Stabilizing Sulfated Peptides in SPPS

Ticket Type: Advanced Protocol Guide Subject: Reducing Acid-Catalyzed Hydrolysis of Sulfate Esters (Tyr-SO₃H) Status: Active Support Audience: Senior Chemists & Peptide Scientists The Core Challenge: The "Acid Trap" The...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Advanced Protocol Guide Subject: Reducing Acid-Catalyzed Hydrolysis of Sulfate Esters (Tyr-SO₃H) Status: Active Support Audience: Senior Chemists & Peptide Scientists

The Core Challenge: The "Acid Trap"

The synthesis of sulfated peptides (sulfotyrosine, sTyr) is notoriously difficult because the sulfate ester bond (


) is extremely acid-labile.[1] In standard Solid-Phase Peptide Synthesis (SPPS), the final cleavage step typically utilizes 95% Trifluoroacetic Acid (TFA). Under these conditions, the sulfate group undergoes rapid acid-catalyzed hydrolysis, reverting the sulfotyrosine to tyrosine and resulting in a mass shift of -80 Da  (desulfation).
Mechanism of Failure

The hydrolysis proceeds via an acid-catalyzed mechanism where the bridging oxygen is protonated, making the sulfate a good leaving group.

  • Protonation:

    
    
    
  • Cleavage: The

    
     or 
    
    
    
    bond breaks (depending on conditions), releasing
    
    
    or
    
    
    and the desulfated peptide.
Visualizing the Hydrolysis vs. Stabilization

SulfateHydrolysis Start Sulfated Tyrosine (Tyr-SO3) Inter Protonated Intermediate (Unstable) Start->Inter + H+ (TFA) Acid High Acid (TFA) Product_Bad Hydrolysis (Desulfation) [Tyr-OH] + SO3 Inter->Product_Bad Standard Cleavage (t½ < 5 min) Product_Good Intact Sulfopeptide (Tyr-SO3) Inter->Product_Good Stabilized Cleavage (Reduces Acidity Function) Stabilizer Ammonium Iodide (NH4I) + DMS Stabilizer->Inter Inhibits Protonation

Figure 1: The bifurcation of the cleavage pathway. Standard TFA conditions favor rapid hydrolysis. The introduction of ammonium salts stabilizes the ester.

Protocol Module A: The "Naked" Sulfate Strategy

Use Case: You are incorporating Fmoc-Tyr(SO3Na)-OH directly into the sequence. This is the most direct method but requires a specialized cleavage cocktail.

The "Kitagawa" Cleavage Cocktail

Standard scavengers (TIS, water) are insufficient. You must use the Ammonium Iodide (


) / Dimethyl Sulfide (DMS)  method. The 

serves to reduce the acidity function (

) of the TFA, effectively "buffering" the protons while still allowing the removal of other protecting groups (like Pbf, Boc, tBu).
Required Reagents
  • Trifluoroacetic Acid (TFA)[2][3]

  • Ammonium Iodide (

    
    )
    
  • Dimethyl Sulfide (DMS)

  • Note: This reaction releases

    
     (iodine), turning the solution dark red/brown.
    
Step-by-Step Protocol
  • Preparation: Cool the TFA and DMS to

    
     on ice.
    
  • Cocktail Assembly: Prepare a solution of TFA : DMS :

    
      in a ratio of 90 : 5 : 5  (v/v/w).
    
    • Example: Dissolve 100 mg

      
       in 0.1 mL DMS, then add 1.8 mL TFA.
      
    • Tip: The salt may take a moment to dissolve; vortex vigorously.

  • Cleavage: Add the cold cocktail to the dry resin.

  • Incubation: Shake at

    
     (ice bath)  for 45 to 60 minutes .
    
    • Critical: Do not exceed 60 minutes. Do not perform at room temperature.

  • Quenching: Filter the resin and precipitate the peptide immediately into cold diethyl ether .

  • Iodine Removal: The peptide pellet will likely be brown due to iodine. Wash the pellet repeatedly with ether. If color persists, wash with a small amount of dilute ascorbic acid solution (vitamin C) during the first aqueous dissolution step (see Module 3).

Protocol Module B: The "Protected" Sulfate Strategy

Use Case: You are observing low yields with Module A, or your sequence requires long cleavage times (>2 hours) due to difficult protecting groups (e.g., Arg(Pbf) rich sequences).

Strategy: Use the Neopentyl-protected building block: Fmoc-Tyr(SO3nP)-OH.[3] The neopentyl (nP) group shields the sulfate from acid hydrolysis during TFA cleavage but requires a separate removal step after purification.

Step-by-Step Protocol
  • SPPS & Cleavage: Perform standard SPPS.[3] Cleave the peptide using standard cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5).[3] The nP group will remain attached.

  • Purification: Purify the Tyr(SO3nP)-containing peptide via HPLC.

  • nP Removal (The "Cyclodehydration" Step):

    • Dissolve the purified peptide in 2M Ammonium Acetate (

      
      ) .
      
    • Adjust pH to roughly 7.0–8.0.

    • Incubate at

      
        for 8–12 hours .
      
    • Mechanism:[3][4][5][6][7][8][9] The ammonium acetate facilitates a nucleophilic displacement of the neopentyl group.

  • Final Polish: Desalt or repurify the final sulfated peptide.

Module 3: Post-Cleavage Handling & Lyophilization

Status: Critical Failure Point Many researchers successfully cleave the peptide but destroy the sulfate during lyophilization.

The Issue: TFA salts remaining in the peptide lower the pH of the aqueous solution. Upon concentration (drying), the local acidity spikes, causing "auto-hydrolysis" in the lyophilizer.

Stabilization Table
ParameterDangerous Condition (Avoid)Stabilized Condition (Recommended)
Solution pH pH < 4.0 (Acidic)pH 7.0 – 8.5 (Neutral/Basic)
Buffer 0.1% TFA in Water10–50 mM Ammonium Bicarbonate
Temperature Room Temp DryingDeep Freeze (-80°C) before vacuum
Storage Solution at 4°CLyophilized powder at -20°C
Neutralization Protocol
  • After ether precipitation (from Module A), dissolve the pellet in water.

  • Immediately check pH. It will likely be pH 1–2.

  • Add dilute

    
     or Ammonium Bicarbonate dropwise until pH reaches 7.5–8.0 .
    
  • Lyophilize from this buffered solution.

Troubleshooting Decision Tree

Troubleshooting Start Start: Sulfated Peptide Synthesis CheckSeq Does sequence contain Arg(Pbf), Trp(Boc), or >10 residues? Start->CheckSeq Simple No (Short/Simple) CheckSeq->Simple No Complex Yes (Long/Complex) CheckSeq->Complex Yes Action1 Use Naked Fmoc-Tyr(SO3Na) + Kitagawa Cleavage (0°C) Simple->Action1 Action2 Use Neopentyl Protection Fmoc-Tyr(SO3nP) Complex->Action2 PostCleave Post-Cleavage Check: Mass Spec shows -80 Da? Action1->PostCleave Action2->PostCleave Result Success PostCleave->Result No (Mass Correct) Fix1 Check Lyophilization pH. Did you neutralize to pH 8? PostCleave->Fix1 Yes (Desulfated)

Figure 2: Decision matrix for selecting the correct synthetic strategy and troubleshooting desulfation issues.

Frequently Asked Questions (FAQ)

Q: Can I use standard HPLC buffers (0.1% TFA) for purification? A: Yes, but with extreme caution. The residence time on the column is usually short enough to prevent hydrolysis if the fraction collector is kept cold (


). However, immediately  neutralize collected fractions with ammonium bicarbonate. For maximum safety, switch to a TEAP (Triethylammonium phosphate)  or Ammonium Acetate  buffer system at pH 6.5 for purification.

Q: Why does my peptide turn brown during cleavage? A: This is normal when using Ammonium Iodide. The iodide (


) oxidizes to iodine (

). It must be reduced back to iodide or washed away. A wash with dilute ascorbic acid (Vitamin C) or sodium thiosulfate will clear the color, but ensure you do not acidify the solution too much during this wash.

Q: I see a peak at +80 Da (Sulfated) and one at -80 Da (Desulfated). Is this equilibrium? A: No, hydrolysis is irreversible. If you see a mix, it means a portion of your peptide was desulfated during cleavage or handling. This is a yield loss, not an equilibrium state. Review the temperature of your cleavage cocktail; even rising to


 can accelerate desulfation.

References

  • Kitagawa, K., et al. (1984). Synthesis of O-sulfated tyrosine-containing peptides. Chemical and Pharmaceutical Bulletin.

  • Yajima, H., et al. (1980). Studies on peptides.[1][10][11][12][13][14][15] XC. Synthesis of the nonatriacontapeptide corresponding to the entire amino acid sequence of turkey prolactin. Chemical and Pharmaceutical Bulletin. (Foundational work on acid-reduction with ammonium salts).

  • Sigma-Aldrich (Merck). Derivative for Fmoc SPPS of sulfotyrosine peptides. Technical Note.

  • Barlos, K., et al. (1991). Preparation of protected peptide acids using 2-chlorotrityl resin.[3] International Journal of Peptide and Protein Research. (Reference for mild cleavage alternatives).

  • University of California, Irvine (Nowick Lab). Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis.

Sources

Reference Data & Comparative Studies

Validation

Fmoc-L-Tyr(SO3DCV)-OH vs Neopentyl-protected tyrosine comparison

Technical Comparison Guide: Fmoc-L-Tyr(SO3DCV)-OH vs. Neopentyl-Protected Tyrosine Executive Summary The synthesis of sulfotyrosine [Tyr(SO3H)]-containing peptides is historically challenging due to the extreme acid labi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Fmoc-L-Tyr(SO3DCV)-OH vs. Neopentyl-Protected Tyrosine

Executive Summary

The synthesis of sulfotyrosine [Tyr(SO3H)]-containing peptides is historically challenging due to the extreme acid lability of the sulfate ester bond.[1][2] Standard Fmoc SPPS cleavage conditions (95% TFA) typically cause rapid desulfation.

Two primary "masked" strategies have emerged to solve this:

  • The DCV Strategy (Dichlorovinyl): A reductive-labile protection scheme requiring modified SPPS protocols.

  • The nP Strategy (Neopentyl): A nucleophile-labile protection scheme compatible with standard automated SPPS.

This guide objectively compares both reagents, analyzing their mechanistic distinctiveness, protocol requirements, and suitability for specific peptide sequences.

Mechanistic Architecture

The fundamental difference lies in the orthogonality of the protecting groups.

Fmoc-L-Tyr(SO3DCV)-OH
  • Protecting Group: 2,2-Dichlorovinyl (DCV).

  • Mechanism: The DCV group acts as a "masked" sulfate diester. It is electron-withdrawing, stabilizing the sulfate against acid.

  • Vulnerability: It is base-sensitive (unstable to 20% piperidine) and reduction-labile .

  • Deprotection: Catalytic Hydrogenolysis (

    
    , Pd/C) or chemical reduction.[1]
    
Fmoc-Tyr(SO3nP)-OH
  • Protecting Group: Neopentyl (nP).[1][2]

  • Mechanism: Steric bulk and lack of beta-hydrogens make the neopentyl group exceptionally stable to both acid (TFA) and base (piperidine).

  • Vulnerability: It is nucleophile-labile (specifically to small, hard nucleophiles like azide).

  • Deprotection: Nucleophilic displacement (

    
    -like) post-cleavage.
    

G cluster_DCV DCV Strategy (Reductive) cluster_nP Neopentyl Strategy (Nucleophilic) Start Start: Fmoc-Tyr(SO3-R)-OH DCV_Step1 Coupling (Standard) Start->DCV_Step1 nP_Step1 Coupling (Standard) Start->nP_Step1 DCV_Step2 Fmoc Removal (MUST use 2-Methylpiperidine) DCV_Step1->DCV_Step2 DCV_Step3 TFA Cleavage (Sulfate Stable) DCV_Step2->DCV_Step3 DCV_Step4 Deprotection (H2, Pd/C or Zn) DCV_Step3->DCV_Step4 Final Final Product: Tyr(SO3H) Peptide DCV_Step4->Final nP_Step2 Fmoc Removal (Standard 20% Piperidine) nP_Step1->nP_Step2 nP_Step3 TFA Cleavage (Sulfate Stable) nP_Step2->nP_Step3 nP_Step4 Deprotection (NaN3 or NH4OAc) nP_Step3->nP_Step4 nP_Step4->Final

Figure 1: Comparative workflow of DCV vs. Neopentyl protection strategies showing critical divergence in Fmoc removal and final deprotection steps.

Technical Comparison: Performance & Compatibility

FeatureFmoc-Tyr(SO3DCV)-OHFmoc-Tyr(SO3nP)-OH
SPPS Compatibility Restricted. Unstable to Piperidine. Requires 2-Methylpiperidine (2-MP) or DBU.Universal. Fully compatible with standard Piperidine protocols.
Coupling Efficiency High (Standard HBTU/DIC methods).High (Standard HBTU/DIC methods).
TFA Stability Excellent.[3]Excellent (Stable up to 5h in 95% TFA).
Deprotection Method Hydrogenolysis (Pd/C,

) or Zn dust.
Nucleophilic Displacement (NaN

or NH

OAc).
Cysteine Compatibility Poor. Sulfur poisons Pd catalysts; requires specialized conditions.High. No interference with Cys residues.
Methionine Compatibility Moderate. Risk of poisoning catalyst; requires scavengers.High. No interference.[4]
Tryptophan Compatibility Moderate. Risk of indole reduction during hydrogenolysis.High. No interference.[4]
Equipment Needs Hydrogenation apparatus (balloon/shaker).Heating block / Incubator only.

Detailed Experimental Protocols

Protocol A: The DCV Method (Strict Base Control)

Best for: Sequences lacking Cys/Met/Trp, where high purity is required without salt contamination.

Step 1: Fmoc Removal (CRITICAL)

  • Reagent: 20% 2-Methylpiperidine (2-MP) in DMF.

  • Note: Do not use piperidine. The nucleophilicity of piperidine causes premature cleavage of the DCV group, leading to sulfated tyrosine on-resin which will then desulfate during TFA cleavage. 2-MP is sterically hindered and removes Fmoc without attacking the DCV ester.

Step 2: Cleavage

  • Cocktail: 95% TFA, 2.5% TIS, 2.5% H

    
    O.[5]
    
  • Time: 2 hours.

  • Result: Peptide with Tyr(SO3DCV) intact.

Step 3: Final Deprotection (Hydrogenolysis)

  • Dissolve crude peptide in MeOH/H

    
    O (1:1) or DMF.[1][2][6][7]
    
  • Add 10% Pd/C catalyst (approx. 50% w/w of peptide).

  • Add Ammonium Formate (10 eq) or apply H

    
     balloon.
    
  • Stir for 1-4 hours at RT.

  • Filter catalyst (Celite) and lyophilize.

Protocol B: The Neopentyl Method (Standard Automation)

Best for: High-throughput synthesis, Cys-containing peptides, and automated synthesizers.

Step 1: Fmoc Removal [8]

  • Reagent: 20% Piperidine in DMF (Standard).

  • Advantage: Can be run on any automated synthesizer without changing reagent bottles.

Step 2: Cleavage

  • Cocktail: 95% TFA, 2.5% TIS, 2.5% H

    
    O.[5]
    
  • Time: < 2 hours (Minimize time to prevent slow degradation of nP group, though it is generally stable).

Step 3: Final Deprotection (The "Azide" Method)

  • Dissolve crude peptide in DMF.

  • Add Sodium Azide (NaN

    
    )  (50 eq).
    
  • Heat to 70°C for 12–24 hours.

  • Safety Note: NaN

    
     is toxic. Work in a fume hood.
    
  • Precipitate with ether or dilute and purify directly by RP-HPLC.

Alternative Step 3 (The "Ammonium Acetate" Method)

  • Slower but safer.

  • Incubate peptide in 2M NH

    
    OAc (aq) at 37°C for 24–48 hours.
    

Scientific Verdict: Which to Choose?

Choose Fmoc-L-Tyr(SO3DCV)-OH if:

  • You are synthesizing a "simple" peptide (no Cys, Met, Trp).

  • You have access to hydrogenation equipment and are comfortable with catalyst filtration.

  • You require a method where the deprotection byproduct (volatile organics) is easily removed compared to excess salts.

Choose Fmoc-Tyr(SO3nP)-OH if:

  • You use an automated synthesizer and cannot swap the deprotection base to 2-methylpiperidine.

  • Your peptide contains Cysteine (Cys) or Methionine (Met) (Sulfur is incompatible with DCV hydrogenolysis).

  • You prefer a "wet chemistry" deprotection step (heating in solution) over heterogeneous catalysis.

  • Safety is a priority: While NaN

    
     is toxic, the NH
    
    
    
    OAc alternative is extremely safe and mild.

References

  • Ali, A. M., & Taylor, S. D. (2009).[8] Efficient solid-phase synthesis of sulfotyrosine peptides using a sulfate protecting-group strategy.[2][8] Angewandte Chemie International Edition, 48(11), 2024-2026.[8] Link

  • Sigma-Aldrich/Merck. (n.d.). Derivative for Fmoc SPPS of sulfotyrosine peptides: Fmoc-Tyr(SO3nP)-OH.[2] Novabiochem Letters.[1] Link

  • Li, C., & He, C. (2020).[9] Facile synthesis of sulfotyrosine-containing α-conotoxins.[9] Organic & Biomolecular Chemistry, 18, 7559-7564.[9] Link

  • Chem-Impex International. (n.d.). Fmoc-L-Tyr(SO3DCV)-OH Product Guide. Link

Sources

Comparative

Verifying Sulfate Stability in Biological Assays: A Senior Application Scientist’s Guide

This guide provides an in-depth comparison of methodologies for verifying sulfate stability, grounded in the principles of robust scientific practice. We will explore the underlying causes of instability, compare analyti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of methodologies for verifying sulfate stability, grounded in the principles of robust scientific practice. We will explore the underlying causes of instability, compare analytical techniques, and provide a validated, step-by-step protocol for confident assessment of your sulfated compounds.

The Precarious Nature of the Sulfate Ester Bond

The stability of a sulfated compound in a biological assay is primarily threatened by two factors: enzymatic degradation and chemical hydrolysis.

  • Enzymatic Degradation: Sulfatases are a ubiquitous family of enzymes that catalyze the hydrolysis of sulfate esters from a wide range of biological molecules.[1][2] These enzymes are present in various cellular compartments, including lysosomes, and can also be found in extracellular spaces and in serum-containing culture media.[1] Their activity can inadvertently cleave the sulfate group from your test compound, leading to a loss of the active molecule.

  • Chemical Hydrolysis: The sulfate ester bond can also be susceptible to chemical hydrolysis, particularly under acidic conditions.[3] While most biological assays are conducted at physiological pH, localized changes in pH or the inherent properties of the molecule itself can contribute to non-enzymatic cleavage.

Understanding these potential pitfalls is the first step toward designing experiments that yield reliable and reproducible data.

Comparative Analysis of Stability Assessment Methods

Several approaches can be employed to assess the stability of sulfated compounds in biological assays. The choice of method depends on the specific research question, available instrumentation, and the desired level of sensitivity and specificity.

MethodPrincipleProsCons
Direct Analyte Monitoring (LC-MS/MS) Directly measures the concentration of the parent sulfated compound and its non-sulfated metabolite over time using Liquid Chromatography-Tandem Mass Spectrometry.[4]- High specificity and sensitivity.- Provides quantitative data on the rate of degradation.- Can distinguish between the parent compound and its metabolites.[5]- Requires specialized and expensive equipment.- Method development can be time-consuming.
Indirect Enzymatic Assays Measures the activity of sulfatases in the assay system using a generic, commercially available sulfatase substrate.[1]- Simple and cost-effective.- Can provide a general indication of sulfatase activity.- Does not directly measure the stability of the compound of interest.- May not reflect the specific activity towards the test compound.
Functional Assays Compares the biological activity of the sulfated compound in the presence and absence of a sulfatase inhibitor.- Directly links stability to biological function.- Can be integrated into existing assay workflows.- Relies on the availability of a suitable and specific sulfatase inhibitor.- Results can be confounded by off-target effects of the inhibitor.

For the most rigorous and unambiguous assessment of sulfate stability, Direct Analyte Monitoring by LC-MS/MS is the gold standard. This method provides direct, quantitative evidence of compound integrity.

Visualizing the Challenge: Sulfate Degradation Pathways

The following diagram illustrates the primary routes of degradation for a sulfated compound in a typical in vitro assay.

cluster_0 In Vitro Assay Environment Sulfated Compound (Active) Sulfated Compound (Active) Non-Sulfated Metabolite (Inactive/Altered Activity) Non-Sulfated Metabolite (Inactive/Altered Activity) Sulfated Compound (Active)->Non-Sulfated Metabolite (Inactive/Altered Activity) Enzymatic Degradation Sulfated Compound (Active)->Non-Sulfated Metabolite (Inactive/Altered Activity) Chemical Hydrolysis Sulfatase Enzymes Sulfatase Enzymes Sulfatase Enzymes->Sulfated Compound (Active) Acidic Microenvironment Acidic Microenvironment Acidic Microenvironment->Sulfated Compound (Active)

Caption: Potential degradation pathways of a sulfated compound.

A Validated Experimental Workflow for Sulfate Stability Assessment using LC-MS/MS

This section provides a detailed, self-validating protocol for assessing the stability of a sulfated compound in a cell-based assay.

cluster_0 Experimental Setup cluster_1 Time-Course Sampling cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A Prepare cell culture with and without cells (media control) B Spike sulfated compound into cultures at desired concentration A->B C Incubate under standard assay conditions B->C D Collect aliquots at multiple time points (e.g., 0, 2, 4, 8, 24 hours) C->D E Immediately quench metabolic activity (e.g., add cold acetonitrile) D->E F Centrifuge to pellet cells and protein E->F G Analyze supernatant for parent compound and non-sulfated metabolite F->G H Quantify concentrations using a standard curve G->H I Plot concentration vs. time for both analytes H->I J Calculate degradation rate and half-life I->J

Caption: Workflow for LC-MS/MS-based sulfate stability assessment.

Detailed Protocol

1. Preparation of Assay Plates:

  • Seed cells in a 24-well plate at the desired density and allow them to adhere overnight.
  • Prepare a parallel plate with cell culture medium only (no cells) to serve as a control for non-cellular degradation.

2. Compound Incubation:

  • Prepare a stock solution of your sulfated compound in a suitable solvent.
  • Spike the compound into the cell-containing wells and the cell-free wells to achieve the final desired concentration. Include a vehicle control.

3. Time-Course Sampling:

  • At designated time points (e.g., 0, 2, 4, 8, and 24 hours), collect an aliquot (e.g., 50 µL) from each well.
  • Immediately quench enzymatic activity by adding the aliquot to a tube containing a protein precipitation agent, such as three volumes of ice-cold acetonitrile.

4. Sample Processing:

  • Vortex the quenched samples vigorously.
  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
  • Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Develop a sensitive and specific LC-MS/MS method for the detection and quantification of both the parent sulfated compound and the expected non-sulfated metabolite.[6]
  • Prepare a standard curve for both analytes in the same matrix as the samples (e.g., cell culture medium).
  • Analyze the processed samples by LC-MS/MS.

6. Data Analysis and Interpretation:

  • Quantify the concentration of the parent compound and the non-sulfated metabolite at each time point using the respective standard curves.
  • Plot the concentration of the parent compound versus time for both the cell-containing and cell-free conditions.
  • A significant decrease in the parent compound concentration in the cell-containing wells compared to the cell-free wells indicates enzymatic degradation.
  • A decrease in the parent compound concentration in the cell-free wells suggests chemical instability.

Case Study: Interpreting Stability Data

The following table presents hypothetical data from a stability study of "Compound-S" in a liver cell line.

Time (hours)[Compound-S] in Media (µM)[Compound-S] with Cells (µM)[Metabolite] with Cells (µM)
010.19.9< 0.1
29.88.51.3
49.96.83.0
89.74.25.6
249.50.59.3

Interpretation:

  • Chemical Stability: The concentration of Compound-S remains high and stable in the cell-free media over 24 hours, indicating good chemical stability under the assay conditions.

  • Enzymatic Instability: In the presence of cells, the concentration of Compound-S decreases significantly over time, with a corresponding increase in its non-sulfated metabolite. This is a clear indication of enzymatic degradation by cellular sulfatases.

Strategies to Mitigate Sulfate Instability

If your compound proves to be unstable, consider the following strategies:

  • Use of Heat-Inactivated Serum: If your assay medium contains fetal bovine serum (FBS) or other serum products, using heat-inactivated serum can reduce the activity of some sulfatases.

  • Inclusion of Sulfatase Inhibitors: In some cases, the addition of a broad-spectrum sulfatase inhibitor can be effective. However, potential off-target effects must be carefully evaluated.

  • Assay Time Optimization: If degradation is slow, it may be possible to shorten the assay duration to minimize the impact of instability.

  • Structural Modification of the Compound: In a drug discovery context, medicinal chemists may be able to modify the compound to improve its metabolic stability while retaining desired activity.

Conclusion

References

  • ResearchGate. LC-MS/MS detection of sulfated metabolites (M1 and M2) of the B[ a... Available from: [Link]

  • Frontiers in Molecular Biosciences. Profiling Urinary Sulfate Metabolites With Mass Spectrometry. (2022-02-22). Available from: [Link]

  • Diva-Portal.org. Systems biology greatly improve activity of secreted therapeutic sulfatase in CHO bioprocess. Available from: [Link]

  • Atmospheric Measurement Techniques. Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier-transform infrared spectroscopy. (2023-07-21). Available from: [Link]

  • ResearchGate. The Chemistry of Sulfate Esters and Related Compounds. Available from: [Link]

  • BioAssay Systems. Inorganic Sulfate Assay Kit. Available from: [Link]

  • National Center for Biotechnology Information. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. (2020-09-29). Available from: [Link]

  • Shimadzu. LC-MSMS method development for sulfites in food and beverage. Available from: [Link]

  • ResearchGate. Sulfatase activities towards the regulation of cell metabolism and signaling in mammals. Available from: [Link]

  • National Center for Biotechnology Information. A Non-Invasive Tool for Real-Time Measurement of Sulfate in Living Cells. (2020-04-07). Available from: [Link]

  • Oxford Academic. Riding the sulfur cycle – metabolism of sulfonates and sulfate esters in Gram-negative bacteria. Available from: [Link]

  • U.S. Food and Drug Administration. Determination of Sulfites in Food using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2023-11-16). Available from: [Link]

  • PubMed. Synthesis and some properties of sulfate esters and sulfamates of iodothyronines. Available from: [Link]

  • ResearchGate. Batch assays for biological sulfate-reduction: a review towards a standardized protocol. Available from: [Link]

  • ACS Publications. Mechanisms of Reaction of Sulfate Esters: A Molecular Orbital Study of Associative Sulfuryl Group Transfer, Intramolecular Migration, and Pseudorotation. Available from: [Link]

  • National Center for Biotechnology Information. Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples. (2020-10-16). Available from: [Link]

  • MDPI. Foliar Application of Sulfur-Containing Compounds—Pros and Cons. Available from: [Link]

  • ResearchGate. Sulfatase activities towards the regulation of cell metabolism and signaling in mammals. Available from: [Link]

  • National Center for Biotechnology Information. Chemical approaches to the sulfation of small molecules: current progress and future directions. Available from: [Link]

  • Wikipedia. Organosulfate. Available from: [Link]

  • ACS Publications. Temperature-Assisted Gas-phase Silanization Using Different Silanes for Actomyosin-Based Nanodevices. Available from: [Link]

  • MDPI. Purification, Characterization, and Structural Studies of a Sulfatase from Pedobacter yulinensis. (2021-12-24). Available from: [Link].mdpi.com/2073-4344/12/1/1)

Sources

Validation

Technical Comparison Guide: Fmoc-L-Tyr(SO3DCV)-OH for Sulfopeptide Synthesis

This guide provides an in-depth technical comparison and characterization protocol for peptides synthesized using Fmoc-L-Tyr(SO3DCV)-OH . It is designed for researchers requiring high-fidelity sulfotyrosine incorporation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and characterization protocol for peptides synthesized using Fmoc-L-Tyr(SO3DCV)-OH . It is designed for researchers requiring high-fidelity sulfotyrosine incorporation and rigorous NMR validation.

Executive Summary & Mechanism of Action

Fmoc-L-Tyr(SO3DCV)-OH utilizes the 2,2-dichlorovinyl (DCV) group to protect the acid-labile sulfate ester on the tyrosine side chain.

The synthesis of sulfotyrosine (sTyr) peptides is historically plagued by the "Acid Lability Paradox":

  • The Problem: The sulfate ester (

    
    ) is extremely acid-labile.[1] Standard Fmoc SPPS cleavage (95% TFA) causes rapid desulfation, reverting the residue to native Tyrosine.
    
  • The DCV Solution: The DCV group "masks" the sulfate as a diester (

    
    ). This diester is electron-deficient and stable to TFA, allowing the peptide to be cleaved from the resin with the sulfate protection intact.
    
  • The Trade-off: The DCV group is base-sensitive. It requires specific modifications to the Fmoc deprotection protocol (avoiding standard piperidine) to prevent premature elimination.[2]

Comparative Landscape: DCV vs. Alternatives

The following table compares DCV against the two primary alternatives: Neopentyl (nP) protection and Direct Coupling (unprotected).

FeatureDCV (Dichlorovinyl) nP (Neopentyl) Direct Coupling (Unprotected)
TFA Stability High (Stable to 95% TFA)High (Stable to 95% TFA)Poor (Requires <5% TFA or specialized scavengers)
Fmoc Deprotection Restricted (Requires 2-Methylpiperidine)Standard (Compatible with 20% Piperidine)Standard
Final Removal Hydrogenolysis (H₂, Pd/C) or Zn/HCO₂NH₄Ammonium Acetate (NH₄OAc) or NaN₃N/A (Already free)
NMR Diagnostic Distinct Vinyl Singlet (~7.5 ppm)Distinct Methyl Singlet (~0.9 ppm)No protecting group signals
Use Case Complex sequences requiring mild final deprotection.High-throughput synthesis (easier handling).Short, simple peptides where yield loss is acceptable.

Critical Synthesis Protocol (Self-Validating System)

To successfully utilize Fmoc-L-Tyr(SO3DCV)-OH, you must alter standard Fmoc protocols. Failure to do so results in premature loss of the DCV group.

Workflow Visualization

The following diagram illustrates the mandatory divergence from standard SPPS when using DCV protection.

DCV_Synthesis_Workflow Start Resin Loading Coupling Coupling (Fmoc-Tyr(SO3DCV)-OH) Start->Coupling Deprotection Fmoc Removal (CRITICAL STEP) Coupling->Deprotection Standard Coupling Cleavage TFA Cleavage (Resin Removal) Deprotection->Cleavage 20% 2-Methylpiperidine (NOT Piperidine) FinalDeprot DCV Removal (Hydrogenolysis) Cleavage->FinalDeprot Peptide-SO3-DCV (Intact) Product Final Sulfopeptide FinalDeprot->Product H2, Pd/C Warning Standard Piperidine causes DCV elimination! Warning->Deprotection Avoid

Figure 1: Synthesis workflow emphasizing the substitution of Piperidine with 2-Methylpiperidine to preserve the DCV group.

Step-by-Step Protocol
  • Coupling: Activate Fmoc-L-Tyr(SO3DCV)-OH using standard DIC/HOBt or HATU/DIPEA. Coupling efficiency is generally comparable to standard Tyrosine.

  • Fmoc Deprotection (The "Safe Base" Rule):

    • Do NOT use: 20% Piperidine in DMF. (This causes

      
      -elimination of the DCV group).
      
    • USE: 20% 2-Methylpiperidine (2-MP) in DMF. The steric hindrance of 2-MP prevents nucleophilic attack on the protecting group while effectively removing the Fmoc group.

  • Cleavage from Resin:

    • Reagent: 95% TFA, 2.5% TIS, 2.5% H₂O.

    • Time: 2–3 hours.

    • Result: The peptide is cleaved, but the DCV group remains attached to the Tyrosine sulfate.

  • DCV Removal (Final Step):

    • Dissolve the crude peptide in aqueous buffer (pH 7–8).

    • Perform Hydrogenolysis (H₂, Pd/C) or reduction with Zn dust/Ammonium Formate.[2]

    • Note: This step is orthogonal to the TFA cleavage, ensuring high purity.

NMR Characterization Guide

NMR is the definitive method to verify three critical quality attributes:

  • Identity: Is the peptide sequence correct?

  • Protection Status: Is the DCV group present (intermediate) or absent (final)?

  • Sulfation Status: Did the sulfate survive, or did it hydrolyze to Tyrosine?

A. Diagnostic Chemical Shifts

The following table outlines the specific proton signals required to validate the transformation.

MoietyProton TypeTyr-OH (Desulfated)

(ppm)
Tyr(SO3DCV) (Protected)

(ppm)
Tyr(SO3H) (Final Product)

(ppm)
Tyrosine Ring H-

(Ortho to OH/OSO3)
~6.70 (d)~7.20 - 7.30 (d) ~7.15 - 7.25 (d)
Tyrosine Ring H-

(Meta to OH/OSO3)
~7.00 (d)~7.20 (d)~7.05 (d)
DCV Group Vinyl Proton (-CH=)Absent ~7.40 - 7.60 (s) Absent
B. Characterization Logic Flow

Use the following logic to interpret your NMR spectra during the synthesis pipeline.

NMR_Logic_Flow Sample Analyze Crude Peptide (Post-TFA, Pre-Hydrogenolysis) CheckDCV Is the Vinyl Singlet (~7.5 ppm) present? Sample->CheckDCV DCV_Yes DCV Intact. Proceed to Hydrogenolysis. CheckDCV->DCV_Yes Yes DCV_No DCV Lost. CheckDCV->DCV_No No CheckTyr Check Tyr Ortho Protons (6.7 vs 7.2 ppm) DCV_No->CheckTyr Result_Desulf Desulfated (Tyr-OH). Cause: Acid hydrolysis or Piperidine attack. CheckTyr->Result_Desulf Shift ~6.7 ppm Result_FreeSulf Free Sulfotyrosine. (Premature DCV loss, but sulfate saved). CheckTyr->Result_FreeSulf Shift ~7.2 ppm

Figure 2: NMR decision tree for validating the intermediate peptide species.

C. Detailed Spectral Analysis
1. The "Shift Effect" (Tyr vs. sTyr)

The most critical indicator of successful sulfation is the deshielding of the aromatic protons ortho to the oxygen (positions 2 and 6).

  • Mechanism: The sulfate group (

    
    ) is electron-withdrawing compared to the hydroxyl group (
    
    
    
    ).
  • Observation: In standard Tyrosine, the ortho protons appear upfield (lower ppm, ~6.7). Upon sulfation, these shift downfield (higher ppm, >7.1).

  • Validation: If your final product shows a doublet at 6.7 ppm, the sulfation has failed (hydrolysis occurred).

2. The DCV "Fingerprint"

The DCV group contains a proton on the vinyl carbon:


.
  • This proton is attached to a double bond and adjacent to an oxygen and two chlorines.

  • It typically appears as a distinct singlet in the aromatic region, often overlapping with or slightly downfield of the amide protons.

  • Quantification: Integration of this peak should be 1:1 relative to the Tyrosine

    
    -proton in the intermediate stage. Its complete disappearance is required in the final product.
    

Troubleshooting & Expert Insights

  • Issue: Incomplete DCV Removal.

    • Cause: Poisoning of the Pd/C catalyst by sulfur-containing amino acids (Cys, Met) in the sequence.

    • Solution: If Cys/Met are present, avoid catalytic hydrogenation. Use the Zinc/Ammonium Formate reduction method instead.

  • Issue: Desulfation during HPLC.

    • Cause: Acidic mobile phases (0.1% TFA) can hydrolyze the sulfate even after successful synthesis.

    • Solution: Use Ammonium Acetate or Triethylammonium Acetate (TEAA) buffers at pH 6.5–7.0 for HPLC purification. Never use TFA in the mobile phase for the final sulfopeptide.

References

  • Ali, A. M., & Taylor, S. D. (2009). Efficient Solid-Phase Synthesis of Sulfotyrosine Peptides using a Sulfate Protecting-Group Strategy.[3][4] Angewandte Chemie International Edition. Link

  • Merck Millipore. Derivatives for Fmoc SPPS: Fmoc-Tyr(SO3nP)-OH and DCV comparison. Link

  • Sigma-Aldrich. Fmoc-Tyr(SO3nP)-OH Product Guide and Comparison. Link

  • Yu, Y., et al. (2007). Determination of the sites of tyrosine O-sulfation in peptides and proteins.[5] Nature Methods.[5] Link

  • Stone, M. J., et al. (2018). Distinguishing Sulfotyrosine Containing Peptides from their Phosphotyrosine Counterparts Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Link

Sources

Comparative

A Senior Application Scientist's Guide to Quality Control Benchmarks for Fmoc-L-Tyr(SO3DCV)-OH Reagents

Introduction: The Critical Role of Sulfated Tyrosine and the Need for Stringent QC Tyrosine O-sulfation is a vital post-translational modification influencing a myriad of biological processes, from protein-protein intera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Sulfated Tyrosine and the Need for Stringent QC

Tyrosine O-sulfation is a vital post-translational modification influencing a myriad of biological processes, from protein-protein interactions to viral entry.[1] The synthesis of peptides containing sulfated tyrosine (sTyr) residues is a significant challenge for peptide chemists, primarily due to the inherent acid lability of the sulfate ester group.[2][3] While various strategies exist, the use of Fmoc-L-Tyr(SO3DCV)-OH, which employs a 2,2-dimethyl-2-(o-nitrophenyl)acetyl (DCV) protecting group on the sulfate moiety, represents a specialized approach to incorporate this modification during solid-phase peptide synthesis (SPPS).

The success of synthesizing a full-length, correctly modified peptide hinges directly on the quality of the building blocks used. For a specialized and sensitive reagent like Fmoc-L-Tyr(SO3DCV)-OH, incoming quality control is not merely a recommendation; it is a prerequisite for reproducible and successful outcomes. This guide provides an in-depth technical framework for establishing robust QC benchmarks, detailing the underlying scientific rationale and providing actionable experimental protocols. We will compare its performance characteristics against other common alternatives, offering a comprehensive perspective for researchers in drug development and peptide chemistry.

The Chemistry of Sulfated Tyrosine Introduction in SPPS

The primary challenge in Fmoc-based SPPS of sulfated peptides is the incompatibility of the unprotected sulfate group with the trifluoroacetic acid (TFA) used for final cleavage from the resin.[2][4] This has led to several strategies, each with distinct advantages and drawbacks.

  • Fmoc-L-Tyr(SO3H)-OH (Unprotected): This is the most direct building block.[5][6] However, its use necessitates modified cleavage protocols, often at low temperatures, to minimize desulfation.[7] Its high polarity can also sometimes lead to solubility and coupling challenges.

  • Fmoc-L-Tyr(SO3nP)-OH (Neopentyl Protected): The neopentyl protecting group is stable to TFA but can be removed by strong nucleophiles like sodium azide post-synthesis.[8][9] This adds extra steps to the workflow.

  • Fmoc-L-Tyr(SO3DCV)-OH: The DCV group offers stability during standard Fmoc-SPPS cycles. It is designed to be removed orthogonally at the end of the synthesis via hydrogenolysis, typically using a palladium catalyst.[1] This allows for the synthesis of peptides containing other acid-sensitive residues.

This guide focuses on Fmoc-L-Tyr(SO3DCV)-OH due to its specialized nature and the critical need to verify the integrity of its unique protecting group.

cluster_Reagent Fmoc-L-Tyr(SO3DCV)-OH Structure Fmoc Fmoc L-Tyr L-Tyr Fmoc->L-Tyr N-α Protection SO3DCV Sulfate-DCV Group L-Tyr->SO3DCV Side-Chain Protection

Caption: Structural components of the Fmoc-L-Tyr(SO3DCV)-OH reagent.

Core QC Benchmarks and Self-Validating Protocols

A comprehensive QC strategy for Fmoc-L-Tyr(SO3DCV)-OH must validate its identity, purity, stereochemical integrity, and stability under simulated synthesis conditions.

Purity and Impurity Profiling via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC purity is the first line of defense against incorporating unwanted molecules into the peptide chain. Even minor impurities can lead to significant truncated or modified side products, complicating purification and reducing overall yield.[10][11] For Fmoc-amino acids, common impurities arise from the synthesis of the reagent itself, such as dipeptides (Fmoc-Tyr-Tyr-OH) or β-alanine adducts resulting from a Lossen rearrangement of the Fmoc-N-hydroxysuccinimide active ester.[10][12][13]

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Accurately weigh and dissolve the Fmoc-L-Tyr(SO3DCV)-OH sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

  • Instrumentation & Column: Use a standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 305 nm (the Fmoc group has strong absorbance at these wavelengths).

  • Acceptance Criteria: Purity ≥ 99.0%. No single impurity > 0.5%.

Data Presentation: Purity Comparison

ParameterHigh-Quality BatchLow-Quality BatchJustification
Main Peak Purity (%) 99.6%95.2%High purity minimizes side-product formation in SPPS.
Dipeptide Impurity (%) < 0.1%1.8%Prevents insertion of an extra Tyr residue.[10]
β-Alanine Adduct (%) < 0.1%1.1%Prevents unwanted β-alanine incorporation.[10]
Other Impurities (%) 0.3%1.9%General indicator of manufacturing process control.
Identity Confirmation: Mass Spectrometry (MS) and NMR Spectroscopy

Causality: It is imperative to confirm that the material is indeed Fmoc-L-Tyr(SO3DCV)-OH. Mass spectrometry verifies the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structural integrity and the presence of all key chemical moieties.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) in an appropriate solvent like acetonitrile or methanol.

  • Analysis Mode: Perform analysis in both positive and negative ion modes.

  • Expected Ions:

    • Positive Mode: Look for the [M+H]⁺, [M+Na]⁺, and [M+K]⁺ adducts.

    • Negative Mode: Look for the [M-H]⁻ adduct.

  • Acceptance Criteria: The observed mass must be within ± 0.2 Da of the theoretical mass.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Analysis: Acquire a ¹H NMR spectrum.

  • Key Chemical Shifts (approximate, in DMSO-d₆):

    • Fmoc Group: Multiplets between 7.3-7.9 ppm.

    • Tyrosine Aromatic: Doublets around 6.8-7.2 ppm.

    • DCV Aromatic: Peaks specific to the o-nitrophenyl group.

    • DCV Methyls: Singlet for the gem-dimethyl groups.

    • Alpha & Beta Protons: Characteristic multiplets for the amino acid backbone.

  • Acceptance Criteria: Presence of all expected peaks with correct integration ratios.

Data Presentation: Identity Verification

AnalysisParameterExpected Value
Molecular Formula C₃₄H₃₀N₂O₉S-
Molecular Weight 654.68 g/mol -
ESI-MS (+) [M+H]⁺655.7 m/z
ESI-MS (+) [M+Na]⁺677.7 m/z
¹H NMR Fmoc ProtonsPresent
¹H NMR Tyr Aromatic ProtonsPresent
¹H NMR DCV Group ProtonsPresent
Stereochemical Integrity: Enantiomeric Purity Analysis

Causality: The biological function of a peptide is dictated by its precise three-dimensional structure, which is determined by the stereochemistry of its constituent amino acids. Contamination with the D-enantiomer can lead to peptides with altered conformation, reduced bioactivity, or immunogenicity.[10] The industry benchmark for enantiomeric purity is exceptionally high.

Experimental Protocol: Chiral HPLC

  • Instrumentation & Column: An HPLC system equipped with a polysaccharide-based chiral stationary phase (CSP) column is required.[14]

  • Mobile Phase: Typically a mix of hexane/isopropanol or a reversed-phase system, depending on the column manufacturer's recommendation.

  • Detection: UV at 254 nm.

  • Analysis: Inject the sample and a racemic (D/L) standard if available to confirm peak identity and separation.

  • Acceptance Criteria: Enantiomeric excess (e.e.) ≥ 99.6%, which corresponds to an L-content of ≥ 99.8%.[10]

Stability Under Simulated SPPS Conditions

Causality: This is a self-validating test of the reagent's fitness for purpose. The DCV protecting group must remain intact during the repetitive basic treatments used for Fmoc deprotection throughout the synthesis. Conversely, it should not be overly labile to trace acidity. Significant degradation under these conditions would render the reagent useless.

Experimental Protocol: Forced Degradation Study

  • Base Stability (Simulated Fmoc Deprotection):

    • Dissolve the reagent in 20% piperidine in DMF.

    • Let it stand at room temperature for 2 hours.

    • Quench a small aliquot, dilute, and immediately analyze by HPLC using the purity method described in section 3.1.

    • Acceptance Criteria: < 1.0% degradation of the parent compound.

  • Acid Stability (Simulated Pre-activation/Wash Steps):

    • Dissolve the reagent in 1% TFA in Dichloromethane (DCM).

    • Let it stand at room temperature for 30 minutes.

    • Evaporate the solvent, redissolve the residue, and analyze by HPLC.

    • Acceptance Criteria: < 1.0% degradation of the parent compound.

Visualization of the Quality Control Workflow

A robust QC process follows a logical and stringent path from receiving the reagent to its final approval for use in synthesis.

Caption: A typical quality control workflow for incoming Fmoc-amino acid reagents.

Comparative Guide: Choosing the Right Sulfated Tyrosine Reagent

FeatureFmoc-L-Tyr(SO3DCV)-OHFmoc-L-Tyr(SO3H)-OHFmoc-L-Tyr(SO3nP)-OH
Side-Chain Stability High: Stable to standard Fmoc-SPPS conditions.Low: Unstable to standard TFA cleavage.[2]High: Stable to TFA.
Cleavage/Deprotection Orthogonal: Hydrogenolysis (e.g., Pd(OH)₂/H₂).[1]Requires specialized cold TFA cleavage protocols.[7]Orthogonal: Nucleophilic cleavage (e.g., NaN₃).[8]
SPPS Compatibility Excellent. Compatible with other acid-labile groups.Moderate. Risk of premature desulfation.Excellent. Fully compatible with TFA-labile groups.
Workflow Complexity High. Requires a final catalytic deprotection step.High. Requires carefully controlled cleavage conditions.High. Requires an additional post-cleavage deprotection step.
Potential Side Reactions Incomplete hydrogenolysis; catalyst poisoning.Desulfation during cleavage and handling.Incomplete neopentyl group removal.
Ideal Application Synthesis of complex peptides with multiple acid-sensitive modifications.Simpler peptides where cleavage conditions can be optimized.Peptides requiring robust protection stable to final cleavage.

Conclusion and Expert Recommendations

The quality of Fmoc-L-Tyr(SO3DCV)-OH is a multi-faceted parameter that extends far beyond a simple purity value on a supplier's certificate of analysis. As a Senior Application Scientist, my recommendation is unequivocal: researchers engaged in the synthesis of high-value, sulfated peptides must implement a stringent, multi-point incoming quality control program.

  • Prioritize Purity and Identity: Always begin with HPLC and MS to ensure you have the correct, high-purity material. The presence of dipeptide or other reactive impurities can doom a synthesis from the first coupling.

  • Verify Stereochemistry: Do not overlook enantiomeric purity. For therapeutic peptide development, this is a non-negotiable regulatory and functional requirement.

  • Conduct Fitness-for-Use Testing: The forced degradation study is a critical, practical test. It provides the highest level of confidence that the reagent will perform as expected under the actual chemical stresses of solid-phase peptide synthesis.

By adopting these benchmarks, scientists can mitigate risks, ensure the reproducibility of their work, and ultimately accelerate the development of novel peptide-based therapeutics.

References

  • Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504. Retrieved from [Link]

  • Penke, B., & Rivier, J. (1985). Process for the solid phase synthesis of peptides which contain sulfated tyrosine. Google Patents.
  • Guryanov, I., et al. (2018). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Science, 24(9), e3103. Retrieved from [Link]

  • Bonger, K. M., et al. (2011). Supporting Information: Probing the role of lysine ubiquitination in the regulation of the Fanconi Anemia pathway. ScienceOpen. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Tyr(SO3H)-OH. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-Tyr(SO3H)-OH. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Sulfated Peptides. Retrieved from [Link]

  • Amunugama, M., & Souda, P. (2013). Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 24(3), 423–433. Retrieved from [Link]

  • Rehfeld, J. F., et al. (2007). Stability of tyrosine sulfate in acidic solutions. Analytical Biochemistry, 363(2), 248-254. Retrieved from [Link]

  • Sato, K., et al. (2018). Two Preparation Methods for Peptide Thioester Containing Tyr(SO3H) Residue(s) without the Use of Protecting Group for Sulfate Moiety. The Journal of organic chemistry, 83(15), 8751–8756. Retrieved from [Link]

  • Bio-Synthesis. (2015). Sulfated Tyrosine Peptides or Sulfotyrosine Peptide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Misharin, A. S., et al. (2024). Established Sulfopeptide Tandem Mass Spectrometry Behavior and Sulfotransferase Assays Refute Tyrosine Sulfation as a Histone Mark. bioRxiv. Retrieved from [Link]

  • Liu, M., et al. (2021). An Integrated Strategy to Identify Tyrosine Sulfation from the Therapeutic Proteins. Journal of the American Society for Mass Spectrometry, 32(6), 1431–1435. Retrieved from [Link]

  • Sluchanko, N. N., et al. (2021). A Sulfoproteomics Workflow with Precursor Ion Accurate Mass Shift Analysis Reveals Novel Tyrosine Sulfoproteins in the Golgi. Journal of Proteome Research, 20(2), 1335-1347. Retrieved from [Link]

  • Moroder, L., & Wünsch, E. (2005). Synthesis of Sulfated Peptides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Retrieved from [Link]

  • Hendy, G. N., et al. (2012). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Bioconjugate chemistry, 23(10), 2020–2025. Retrieved from [Link]

  • Kitagawa, K., et al. (2001). Facile solid-phase synthesis of sulfated tyrosine-containing peptides: total synthesis of human big gastrin-II and cholecystokinin (CCK)-39. The Journal of organic chemistry, 66(10), 3378–3385. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Tyr-OH, N-Fmoc-L-tyrosine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.